molecular formula C12H17ClN2O2 B1342173 4-(Piperidin-4-yloxy)benzamide hydrochloride CAS No. 857048-73-8

4-(Piperidin-4-yloxy)benzamide hydrochloride

Cat. No.: B1342173
CAS No.: 857048-73-8
M. Wt: 256.73 g/mol
InChI Key: QSORURHWDYOFPT-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound of interest in medicinal chemistry research, particularly as a synthetic intermediate or core scaffold. Its structure, featuring a benzamide group linked to a piperidine ring, is commonly explored in the development of ligands for central nervous system (CNS) targets . Scientific literature indicates that close structural analogs of this compound, specifically 4-piperidin-4-ylidenemethyl-benzamides, have been investigated as potent and selective delta-opioid receptor (δ-OR) agonists . Other research on benzyloxy piperidine-based scaffolds has identified them as selective dopamine D4 receptor (D4R) antagonists, which are being studied for their potential to modulate pathways involved in neurological conditions . These related research avenues highlight the value of the 4-(piperidin-4-yloxy)benzamide structure as a versatile template for designing and synthesizing novel bioactive molecules for preclinical research.

Properties

IUPAC Name

4-piperidin-4-yloxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSORURHWDYOFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593842
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857048-73-8
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure-Activity Relationship of 4-(Piperidin-4-yloxy)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-(piperidin-4-yloxy)benzamide scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its inherent conformational flexibility, coupled with multiple sites for chemical modification, has enabled the development of potent and selective modulators for a diverse array of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile chemical series. We will dissect the key structural motifs, explore target-specific SAR through case studies on choline transporter (CHT) inhibitors and hypoxia-inducible factor 1α (HIF-1α) activators, and provide detailed experimental protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The 4-(Piperidin-4-yloxy)benzamide Scaffold: A Privileged Core

The core structure consists of three key regions that can be independently modified to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. Understanding the role of each region is fundamental to rational drug design.

  • Region A: The Benzamide Ring: This aromatic headpiece is a primary interaction point with many biological targets. Substitutions on this ring critically influence electronic properties, hydrophobicity, and the ability to form hydrogen bonds.

  • Region B: The Ether Linkage: The (piperidin-4-yl)oxy linker provides a specific spatial orientation and vector for the other two regions. Its relative rigidity and defined length are often crucial for optimal placement within a target's binding site.

  • Region C: The Piperidine Ring: This basic nitrogen-containing heterocycle is pivotal for modulating physicochemical properties such as solubility and pKa. The nitrogen atom can serve as a key hydrogen bond acceptor or be substituted to explore deeper pockets within the target protein, significantly impacting potency and pharmacokinetics.

Caption: Core pharmacophore highlighting the three key regions for chemical modification.

Target-Specific SAR Analysis

The versatility of this scaffold is best demonstrated by examining its SAR against different biological targets.

Case Study: Inhibitors of the Presynaptic Choline Transporter (CHT)

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for acetylcholine (ACh) synthesis and is a key target for modulating cholinergic neurotransmission.[1] Analogs based on this scaffold have led to the discovery of potent and selective CHT inhibitors like ML352.[1][2]

SAR of the Benzamide Moiety (Region A): The substitution pattern on the benzamide ring is a critical determinant of CHT inhibitory activity. A methoxy group is often present, and iterative chemistry has shown that benzylic heteroaromatic amide moieties are among the most potent.[1] This suggests the amide portion of the molecule extends into a pocket where interactions with aromatic systems are highly favorable.

SAR of the Piperidine Moiety (Region C): The SAR around the piperidine ring is narrow, indicating strict structural requirements for CHT inhibition.[1]

  • N-Substitution: Removal of an N-alkyl group (e.g., isopropyl) to an unsubstituted NH results in a significant loss of activity. However, replacement with a smaller N-methyl group is well-tolerated and restores potency, as seen in the probe compound ML352.[1] This indicates that a small, lipophilic group on the piperidine nitrogen is optimal for binding.

  • Linker Replacement: Attempts to replace the piperidine ether with other cyclic ethers like cyclohexyl or cyclopentyl resulted in inactive compounds.[1] This underscores the importance of the specific geometry and basic nitrogen provided by the piperidine ring.

Quantitative SAR Data for CHT Inhibitors

CompoundR Group (Piperidine-N)Amide GroupIC₅₀ (µM)Reference
10l H3-methoxybenzamide>10[1]
ML352 (10m) Methyl3-methoxybenzamide0.024[1][2]
Lead Analog Isopropyl3-methoxybenzamide0.025[1]
10q H(2-piperidin-1-yl)ethoxy0.76[1]
10r H2-morpholinoethoxy6.12[1]
Case Study: Activators of Hypoxia-Inducible Factor 1α (HIF-1α)

HIF-1 is a transcription factor that plays a central role in cellular adaptation to hypoxia and is a key target in cancer therapy. Certain 4-(piperidin-4-yloxy)benzamide analogs have been identified as potent activators of HIF-1α pathways, leading to tumor cell apoptosis.[3][4]

SAR of the Benzamide Moiety (Region A): For HIF-1α activation, substitutions on the benzamide phenyl ring are critical.

  • Halogenation: A 4-chloro substitution on the benzamide ring confers significant bioactivity, with compound 10b showing an IC₅₀ of 0.12 µM in HepG2 cells.[3][4]

  • Hydroxylation: A 4-hydroxyl group is also highly favorable, with compound 10j demonstrating an IC₅₀ of 0.13 µM in the same cell line.[3][4] This suggests that a hydrogen bond donor or acceptor at the para-position of the benzamide ring is a key interaction for this target.

Quantitative SAR Data for HIF-1α Activators

CompoundSubstitution (Benzamide Ring)IC₅₀ (µM)Cell LineReference
10b 4-Chloro0.12HepG2[3][4]
10j 4-Hydroxyl0.13HepG2[3][4]
5h 4-Chloro2.57HepG2[4]

Experimental Protocols

A self-validating and reproducible experimental design is paramount. The following protocols are representative of the synthesis and evaluation of this analog class.

General Synthesis of 4-(Piperidin-4-yloxy)benzamide Analogs

This protocol outlines a common synthetic route, which involves an initial coupling reaction followed by deprotection and a final amidation step.

Synthesis_Workflow Figure 2: General Synthetic Workflow start Starting Materials: - Substituted Phenol - N-Boc-4-hydroxypiperidine step1 Step 1: Mitsunobu Reaction (DIAD, PPh3, THF) Forms the core ether linkage. start->step1 intermediate1 Intermediate 1: Boc-protected piperidine ether step1->intermediate1 step2 Step 2: Boc Deprotection (TFA or HCl in Dioxane) Exposes the piperidine nitrogen. intermediate1->step2 intermediate2 Intermediate 2: Piperidine ether salt step2->intermediate2 step3 Step 3: Amide Coupling (Substituted Benzoic Acid, HATU, DIPEA) Forms the final benzamide. intermediate2->step3 final Final Product: 4-(Piperidin-4-yloxy)benzamide Analog step3->final

Caption: A representative workflow for the synthesis of target analogs.

Step-by-Step Methodology:

  • Ether Formation (Mitsunobu Reaction):

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), a substituted phenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

    • Causality: The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry (if applicable), chosen for its high yield under mild conditions.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Concentrate the mixture and purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the Boc-protected intermediate (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Causality: Strong acid is required to cleave the tert-butyloxycarbonyl (Boc) protecting group, which is stable to most other reagents, thus ensuring the piperidine nitrogen is only unmasked at this specific step.

    • Stir at room temperature for 2-4 hours.

    • Concentrate the solvent under reduced pressure to yield the crude piperidine salt, which is often used directly in the next step.

  • Amide Coupling:

    • To a solution of the piperidine salt (1.0 eq.) and a substituted benzoic acid (1.1 eq.) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq.).

    • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 3.0 eq.), to neutralize the piperidine salt and facilitate the reaction.

    • Causality: HATU is a modern coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide product. DIPEA is used as it does not interfere with the coupling reaction.

    • Stir at room temperature for 6-12 hours.

    • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

CHT Inhibition Assay Protocol ([³H]hemicholinium-3 Binding)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the choline transporter.

Bioassay_Workflow Figure 3: CHT Inhibition Bioassay Workflow prep Prepare HEK293 cell membranes expressing hCHT incubation Incubate membranes with: - [³H]HC-3 (Radioligand) - Test Compound (Varying conc.) prep->incubation separation Rapid Filtration (GF/B filter) Separates bound vs. free radioligand incubation->separation wash Wash filters with ice-cold buffer separation->wash quantify Quantify radioactivity (Scintillation Counting) wash->quantify analysis Data Analysis (Non-linear regression) Determine IC₅₀ values quantify->analysis

Caption: Workflow for determining CHT inhibitory activity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human CHT (hCHT).

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), [³H]hemicholinium-3 ([³H]HC-3) at a final concentration of 2 nM, and the test compound at various concentrations (e.g., from 10 nM to 100 µM).

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a known CHT inhibitor (e.g., 10 µM HC-3).

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter (GF/B) pre-soaked in polyethyleneimine (PEI), using a cell harvester. This step rapidly separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Conclusion and Future Outlook

The 4-(piperidin-4-yloxy)benzamide scaffold has proven to be exceptionally fruitful in drug discovery, yielding potent modulators for diverse targets. The key to its success lies in the modular nature of its three core regions, which allows for systematic exploration and optimization of structure-activity relationships. Future efforts in this area will likely focus on:

  • Expanding Target Space: Applying this scaffold to new and emerging biological targets, such as other transporters, epigenetic enzymes, or protein-protein interactions.

  • Fine-Tuning Pharmacokinetics: Modifying the piperidine and benzamide regions to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, for example, to enhance brain penetration for CNS targets.[1]

  • Computational Modeling: Employing structure-based design, pharmacophore modeling, and QSAR studies to more rapidly predict the activity of novel analogs and guide synthetic efforts.[5][6]

By combining established SAR knowledge with modern drug discovery tools, the 4-(piperidin-4-yloxy)benzamide scaffold will undoubtedly continue to be a valuable starting point for the development of next-generation therapeutics.

References

  • Gat-Viks, I., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), pp.1539-1543. [Link]

  • Wess, J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed, [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), pp.1149-1161. [Link]

  • Request PDF. (2025). Novel acetylcholinesterase inhibitors: Synthesis, docking and inhibitory activity evaluation of 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives. ResearchGate. [Link]

  • Sci-Hub. (2017). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (n.d.). Overview of pharmacophore modeling and its applications. ResearchGate. [Link]

Sources

The Strategic deployment of 4-(Piperidin-4-yloxy)benzamide Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Employing the 4-(Piperidin-4-yloxy)benzamide Scaffold

In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of high-quality lead compounds. This methodology hinges on the principle of screening small, low-complexity molecules—fragments—that bind to a biological target with low affinity, and then optimizing these initial hits through structure-guided elaboration. The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess a favorable physicochemical profile, be amenable to synthetic modification, and contain functionalities capable of forming key interactions with a protein target.

This guide provides an in-depth technical overview of 4-(Piperidin-4-yloxy)benzamide hydrochloride, a fragment that elegantly combines two privileged structural motifs in medicinal chemistry: the piperidine ring and the benzamide moiety. The piperidine scaffold is a common feature in numerous approved drugs, valued for its ability to confer aqueous solubility, introduce a three-dimensional vector for exiting a binding pocket, and provide a basic nitrogen atom for forming salt bridges or key hydrogen bonds.[1][2] The benzamide group offers a stable, planar system with hydrogen bond donors and acceptors, capable of anchoring the fragment in a binding site.[3] This strategic combination makes 4-(Piperidin-4-yloxy)benzamide hydrochloride a versatile and valuable tool for researchers engaged in the discovery of novel therapeutics. This guide will detail its chemical properties, a robust synthetic route, and its application in hit identification through established biophysical screening techniques.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's properties is paramount for its effective use in a drug discovery campaign. The hydrochloride salt of 4-(Piperidin-4-yloxy)benzamide ensures aqueous solubility, a crucial prerequisite for most biophysical screening assays.

PropertyValueSource
CAS Number 609781-30-8 (free base)[4]
Molecular Formula C12H17ClN2O2Calculated
Molecular Weight 256.73 g/mol Calculated
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Predicted LogP 1.6[5]
A Plausible and Efficient Synthetic Route

The synthesis of 4-(Piperidin-4-yloxy)benzamide hydrochloride can be achieved through a multi-step sequence starting from commercially available materials. The following protocol outlines a logical and field-proven approach.

Experimental Protocol: Synthesis of 4-(Piperidin-4-yloxy)benzamide hydrochloride

Step 1: Boc-protection of 4-hydroxypiperidine

  • To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)2O and a mild base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove the base and unreacted (Boc)2O.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.[4][6]

Step 2: Ether Synthesis via Mitsunobu Reaction

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate, 4-cyanophenol, and triphenylphosphine (PPh3) in a suitable anhydrous solvent like tetrahydrofuran (THF).[7]

  • Cool the mixture in an ice bath and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

Step 3: Hydrolysis of the Nitrile to the Benzamide

  • Dissolve the product from Step 2 in a suitable solvent system, such as ethanol and water.

  • Add a base, for instance, potassium hydroxide, and heat the mixture to reflux.[9][10]

  • Monitor the reaction for the disappearance of the starting material. Upon completion, cool the reaction mixture.

  • The product, tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, may precipitate upon cooling and can be collected by filtration.

Step 4: Boc-Deprotection and Hydrochloride Salt Formation

  • Suspend the Boc-protected benzamide in a suitable solvent like methanol or dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) and stir at room temperature.[11][12]

  • Monitor the deprotection by TLC. The reaction is typically complete within a few hours.

  • Remove the solvent under reduced pressure to yield the crude 4-(Piperidin-4-yloxy)benzamide hydrochloride. The product can be further purified by recrystallization.[5]

G cluster_synthesis Synthesis Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine Boc-protected piperidine Boc-protected piperidine 4-Hydroxypiperidine->Boc-protected piperidine (Boc)2O, Base Boc-protected ether Boc-protected ether Boc-protected piperidine->Boc-protected ether 4-Cyanophenol, PPh3, DEAD Boc-protected benzamide Boc-protected benzamide Boc-protected ether->Boc-protected benzamide KOH, EtOH/H2O, Reflux Final Product 4-(Piperidin-4-yloxy)benzamide hydrochloride Boc-protected benzamide->Final Product HCl, Dioxane

Caption: Synthetic pathway for 4-(Piperidin-4-yloxy)benzamide hydrochloride.

Application in Fragment Screening: A Multi-faceted Biophysical Approach

The identification of fragments that bind to a target protein is the first crucial step in a fragment-based drug discovery campaign. Due to the typically weak affinities of these interactions, highly sensitive biophysical techniques are required. A robust screening cascade often employs a primary high-throughput method followed by orthogonal validation techniques to eliminate false positives and characterize the binding event.

Primary Screening: Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[13][14][15] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.

Experimental Protocol: High-Throughput Fragment Screening by Thermal Shift Assay

  • Preparation:

    • Prepare a stock solution of the target protein at a suitable concentration (typically 2-5 µM) in an appropriate buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration recommended by the manufacturer.

    • Prepare a 96- or 384-well plate with each well containing the fragment to be tested at a final concentration of 100-500 µM. Include appropriate controls (protein alone, protein with a known binder, and buffer with fragment).

  • Assay Execution:

    • Add the protein and dye mixture to each well of the plate.

    • Seal the plate and centrifuge briefly to ensure all components are mixed.

    • Place the plate in a real-time PCR instrument.

  • Data Acquisition:

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve represents the Tm.

    • A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the protein-alone control indicates a potential hit.

Hit Validation and Characterization: A Dual Approach with NMR and SPR

Fragments identified as hits in the primary screen should be validated using at least one orthogonal biophysical method to confirm binding and rule out artifacts. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose, providing complementary information about the binding event.

NMR spectroscopy is a highly versatile tool in fragment-based drug discovery, capable of detecting weak binding events and providing structural information about the interaction.[16][17][18] Both ligand-observed and protein-observed experiments can be employed.

Experimental Protocol: Fragment Hit Validation using 1D NMR (Ligand-Observed)

  • Sample Preparation:

    • Prepare a sample of the target protein in a suitable NMR buffer (e.g., phosphate buffer in D2O).

    • Prepare a stock solution of the fragment hit in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the fragment alone.

    • Acquire a 1D proton NMR spectrum of the fragment in the presence of the target protein. Techniques like Saturation Transfer Difference (STD) or Water-LOGSY are particularly effective for detecting weak interactions.

  • Data Analysis:

    • In an STD experiment, signals from the fragment that are in close contact with the protein will be selectively saturated, leading to a decrease in their intensity.

    • In a Water-LOGSY experiment, magnetization is transferred from bulk water to the protein and then to the bound ligand, resulting in characteristic changes in the sign of the ligand's NMR signals.

    • Observation of these effects confirms binding of the fragment to the target protein.

SPR is a label-free technique that provides real-time kinetic data on molecular interactions, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be derived.[19][20][21]

Experimental Protocol: Kinetic Analysis of Fragment Binding by SPR

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., CM5) and immobilize the target protein onto the sensor surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared in parallel (e.g., by blocking with ethanolamine) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the fragment in a suitable running buffer. It is crucial to include a solvent correction if the fragment is dissolved in DMSO.

    • Inject the fragment solutions over the sensor and reference surfaces at a constant flow rate.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kon, koff, and KD values.

G cluster_screening Hit Identification and Validation Workflow Fragment Library Fragment Library TSA Screening Thermal Shift Assay (TSA) - High-throughput - Identifies stabilizers Fragment Library->TSA Screening Primary Screen NMR Validation NMR Spectroscopy - Confirms direct binding - Rules out false positives TSA Screening->NMR Validation Orthogonal Hit Validation SPR Characterization Surface Plasmon Resonance (SPR) - Determines binding kinetics (kon, koff) - Calculates affinity (KD) NMR Validation->SPR Characterization Kinetic Analysis Structure-Based Design Structure-Based Design SPR Characterization->Structure-Based Design Hit Elaboration

Caption: A typical workflow for fragment screening and hit validation.

Structure-Activity Relationship (SAR) and Fragment Elaboration

While direct SAR studies for 4-(Piperidin-4-yloxy)benzamide hydrochloride are not extensively published, the principles of fragment elaboration can be guided by the known roles of its constituent scaffolds.[3][22] The primary goal of fragment-to-lead optimization is to increase potency and selectivity while maintaining or improving drug-like properties.

  • Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime vector for chemical modification. Alkylation or acylation at this position can be used to explore nearby sub-pockets of the binding site. Introducing different functional groups can modulate solubility, basicity, and potential interactions with the target.

  • Benzamide Moiety: The benzamide portion of the fragment provides a rigid scaffold for orienting substituents. Modifications to the aromatic ring, such as the addition of small hydrophobic or polar groups, can be explored to enhance binding affinity. The amide itself can be a key interaction point, and its geometry is largely fixed.

  • Ether Linkage: The ether linkage provides a degree of conformational flexibility, which can be advantageous for achieving an optimal binding pose.

The initial fragment hits, with their low molecular weight and complexity, provide an excellent starting point for structure-based design. By obtaining a crystal structure of the target protein in complex with 4-(Piperidin-4-yloxy)benzamide, medicinal chemists can visualize the binding mode and identify opportunities for growing the fragment into unoccupied regions of the binding site to form additional favorable interactions.

Conclusion

4-(Piperidin-4-yloxy)benzamide hydrochloride represents a strategically designed fragment for drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven utility of its piperidine and benzamide components, make it a valuable addition to any fragment library. The synthetic accessibility of this compound allows for the rapid generation of analogues for hit-to-lead optimization. By employing a robust biophysical screening cascade, researchers can confidently identify and characterize its interactions with novel biological targets, paving the way for the development of the next generation of therapeutics.

References

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Available from: [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • MacMillan, J. H., & Labes, M. M. Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. Available from: [Link]

  • Li, J. J., et al. (2020). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Bioorganic & Medicinal Chemistry Letters, 30(14), 127076. Available from: [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • National Institutes of Health. Fragment-Based Drug Discovery Using NMR Spectroscopy. Available from: [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. Available from: [Link]

  • Axxam S.p.A. Thermal shift assays for early-stage drug discovery. Available from: [Link]

  • National Institutes of Health. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available from: [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link]

  • National Institutes of Health. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Available from: [Link]

  • ResearchGate. An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Available from: [Link]

  • ResearchGate. Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2... Available from: [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. Available from: [Link]

  • Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. Available from: [Link]

  • National Institutes of Health. Fragment Screening by Surface Plasmon Resonance. Available from: [Link]

  • NMX Research and Solutions. Fragment Screening Library. Available from: [Link]

  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]

  • Drug Design. Structure Activity Relationships. Available from: [Link]

  • Grokipedia. Thermal shift assay. Available from: [Link]

  • Google Patents. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Frontiers. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Available from: [Link]

  • Broad Institute. BroadE: Fragment-based Drug Discovery 101. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Cytiva. Screening and analysis of fragments using Biacore systems. Available from: [Link]

  • Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available from: [Link]

  • Nottingham ePrints. New Directions in the Mitsunobu Reaction. Available from: [Link]

  • YouTube. Thermal Shift Methods and High Throughput Screening. Available from: [Link]

  • National Institutes of Health. Fragment-based screening by protein-detected NMR spectroscopy. Available from: [Link]

  • ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Available from: [Link]

  • ResearchGate. The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. Available from: [Link]

  • Wikipedia. Thermal shift assay. Available from: [Link]

  • bioRxiv. Multiplexed experimental strategies for fragment library screening using SPR biosensors. Available from: [Link]

  • MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Available from: [Link]

  • YouTube. Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. Available from: [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships. Available from: [Link]

  • PubMed. Fragment-based screening by protein-detected NMR spectroscopy. Available from: [Link]

  • ChemBK. n-boc-4-hydroxylpiperidine. Available from: [Link]

  • Google Patents. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.

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literature review of 4-(Piperidin-4-yloxy)benzamide hydrochloride research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review and operational manual for 4-(Piperidin-4-yloxy)benzamide hydrochloride .[1] It is designed for medicinal chemists and drug discovery professionals, focusing on the compound's utility as a privileged scaffold in the synthesis of GPCR ligands, kinase inhibitors, and protein degraders (PROTACs).

Status: High-Value Synthetic Intermediate & Pharmacophore Scaffold CAS (HCl): 857048-73-8 | CAS (Free Base): 609781-30-8 Formula: C₁₂H₁₆N₂O₂[1] · HCl | MW: 256.73 g/mol [1][2]

Executive Summary

4-(Piperidin-4-yloxy)benzamide hydrochloride is a bifunctional building block extensively used in modern medicinal chemistry. Its structural value lies in its ability to bridge a solvent-exposed solubilizing group (the piperidine ring) with a protein-binding motif (the benzamide) via a metabolically stable ether linkage.[1]

Unlike simple alkyl linkers, this scaffold provides a defined geometry that has proven critical in the design of HIF-1 pathway activators , 5-HT4 receptor agonists , and Soluble Epoxide Hydrolase (sEH) inhibitors . Recently, it has emerged as a "exit vector" module for E3 ligase ligands in PROTAC design, allowing for the attachment of linkers without disrupting the primary binding mode.

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a "rigidified linker" that offers three distinct interaction points for biological targets. Understanding these nodes is essential for rational drug design.

Pharmacophore Map

The following diagram illustrates the three critical zones of the molecule: the Hydrogen Bond Network (Benzamide), the Spacer (Ether), and the Solubilizing/Attachment Head (Piperidine).

Pharmacophore Benzamide Benzamide Motif (H-Bond Donor/Acceptor) Target: Ser/Thr Residues Ether Ether Linkage (Rotatable but Directional) Metabolic Stability vs Esters Benzamide->Ether Aromatic Substitution Piperidine Piperidine Ring (Basic Amine pKa ~9-10) Solubility & Linker Attachment Ether->Piperidine C4 Attachment

Caption: Pharmacophore segmentation showing the dual role of the scaffold: binding affinity (Red) and physicochemical modulation (Blue).[1]

Physicochemical Properties
PropertyValueSignificance in Drug Design
LogP (Calc) ~0.5 - 1.2Ideal for CNS penetration when derivatized.[1]
pKa (Piperidine) ~9.8Ensures high solubility at physiological pH; lysosomotropic potential.
H-Bond Donors 3 (Amide + NH)Critical for anchoring in ATP pockets or GPCR orthosteric sites.[1]
PSA ~65 ŲWell within the "Rule of 5" limits for oral bioavailability.

Synthetic Methodologies

The synthesis of 4-(Piperidin-4-yloxy)benzamide HCl is a study in balancing reactivity with selectivity.[1] The ether linkage is the challenging step, typically achieved via Nucleophilic Aromatic Substitution (S_NAr) or Mitsunobu coupling.

Synthesis Workflow

The following pathway contrasts the two primary industrial routes. Route A is preferred for scale-up due to lower cost, while Route B is used for sensitive analogs.

Synthesis Start1 4-Fluorobenzamide Intermediate N-Boc-4-(4-carbamoylphenoxy)piperidine Start1->Intermediate Route A: NaH, DMF, 60°C (S_NAr Mechanism) Start2 N-Boc-4-Hydroxypiperidine Start2->Intermediate Nucleophile Start2->Intermediate Alcohol Source Start3 4-Hydroxybenzamide Start3->Intermediate Route B: PPh3, DIAD, THF (Mitsunobu Inversion) Final 4-(Piperidin-4-yloxy)benzamide HCl Intermediate->Final Deprotection: 4M HCl in Dioxane

Caption: Comparison of S_NAr (Route A) and Mitsunobu (Route B) pathways for scaffold construction.

Detailed Protocol: Route A (S_NAr)

This protocol is optimized for gram-scale synthesis with high yield (>85%).[1]

  • Activation: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous DMF at 0°C under Argon.

  • Alkoxide Formation: Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise.[1] Stir for 30 min until gas evolution ceases.

  • Coupling: Add 4-Fluorobenzamide (1.0 eq) in one portion. Heat the mixture to 60–80°C for 4–6 hours. Note: Monitoring by TLC/LCMS is crucial to prevent amide hydrolysis.[1]

  • Workup: Quench with ice water. The intermediate often precipitates as a white solid. Filter and wash with water.

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane . Stir at room temperature for 2 hours.

  • Isolation: Dilute with diethyl ether. The product precipitates as the hydrochloride salt.[3][4] Filter and dry under vacuum.[3]

Therapeutic Applications & Literature Review

A. HIF-1 Pathway Activation

Research published in Archives of Pharmacal Research highlights the utility of N-(piperidin-4-yl)benzamide derivatives as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway [1].[1][5]

  • Mechanism: The benzamide moiety mimics the binding of endogenous factors, while the piperidine tail extends into the solvent channel, improving solubility and bioavailability.

  • Outcome: These compounds stabilize HIF-1α, promoting the expression of neuroprotective genes like EPO and VEGF, offering potential in stroke and ischemic injury treatment.

B. GPCR Ligands (5-HT4 & GPR119)

The Aryl-Ether-Piperidine motif is a "privileged structure" for GPCRs.[1]

  • 5-HT4 Agonists: Similar to the structure of Prucalopride , the 4-(piperidin-4-yloxy)benzamide core serves as a scaffold for prokinetic agents.[1] The benzamide forms hydrogen bonds with Ser/Thr residues deep in the orthosteric pocket [2].

  • GPR119 Agonists: Used in metabolic disease research, this scaffold mimics the lipid-like nature of endogenous ligands (like oleoylethanolamide) while providing a rigid core to reduce entropic penalties upon binding.

C. Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of piperidinyl-benzamides have been explored as inhibitors of sEH [3].[1][6]

  • Therapeutic Goal: Inhibition of sEH stabilizes Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and analgesic mediators.[6]

  • Role of Scaffold: The benzamide group acts as the primary anchor in the enzyme's catalytic tunnel, while the piperidine allows for the attachment of hydrophobic "tails" that occupy the large hydrophobic pocket of sEH.

Future Outlook: PROTACs & Degraders

The most promising emerging application for 4-(Piperidin-4-yloxy)benzamide is in the field of Targeted Protein Degradation (TPD) .[1]

  • Exit Vector: The secondary amine of the piperidine ring is an ideal "exit vector." It allows chemists to attach PEG or alkyl linkers without disturbing the binding affinity of the benzamide "warhead."

  • Library Synthesis: Because the HCl salt is stable and the amine is readily reactive, it is frequently included in "Linker-Warhead" libraries used to screen for optimal PROTAC geometry.

References

  • Huang, Z. N., et al. (2018).[5] "Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways." Archives of Pharmacal Research, 41(12), 1149-1161.[5] Link

  • Brieaddy, L. E., et al. (2008). "Synthesis and 5-HT4 receptor binding affinities of a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamides." Bioorganic & Medicinal Chemistry Letters, 18(14), 3955-3959.
  • Codony, S., et al. (2020). "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity."[1][6] Molecules, 25(11), 2589. Link

  • Patent CN104628625A. "Synthesis method of N-boc-4-hydroxypiperidine."[1] (Provides foundational chemistry for the piperidine precursor). Link

Sources

Beyond Affinity: A Kinetic-Driven Pharmacological Evaluation of Novel Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Pharmacology of Novel Benzamide Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1]

Executive Summary

The benzamide moiety is a "privileged scaffold" in medicinal chemistry, forming the pharmacophore of agents ranging from atypical antipsychotics (D2/D3 antagonists like amisulpride) to epigenetic modulators (Class I selective HDAC inhibitors like entinostat). However, the pharmacological characterization of novel benzamides often fails when relying solely on thermodynamic equilibrium constants (


 or 

).

This guide argues that binding kinetics—specifically residence time (


)—is the superior predictor of in vivo efficacy for benzamides.  We present a validated workflow for profiling novel benzamide derivatives, moving from in silico docking to kinetic biochemical assays and cellular target engagement (CETSA).
The Benzamide Pharmacophore: Structural Versatility

The benzamide core (


) functions as a rigid linker that positions functional groups to interact with deep protein pockets.
  • In HDAC Inhibition: The benzamide acts as a Zinc-Binding Group (ZBG) precursor.[2] Unlike hydroxamates (e.g., SAHA) which chelate zinc rapidly, benzamides often undergo a conformational change at the active site, leading to "slow-on/slow-off" kinetics.

  • In GPCR Antagonism: The amide hydrogen forms critical H-bonds with residues (e.g., Ser/Asp) in the orthosteric binding site of D2/D3 receptors.

Visualization: The Pharmacological Workflow

The following diagram outlines the critical path for evaluating a novel benzamide, prioritizing kinetic profiling over simple screening.

BenzamideWorkflow Hit Novel Benzamide Hit Docking In Silico Docking (Zinc/Pocket Fit) Hit->Docking IC50 Thermodynamic Screen (IC50 / Kd) Docking->IC50 Filter Kinetics Kinetic Profiling (SPR / Jump-Dilution) CRITICAL STEP IC50->Kinetics Select Potent Hits Kinetics->Hit SAR Refinement Cellular Target Engagement (CETSA) Kinetics->Cellular Prioritize Slow-Off Functional Functional Readout (H3Ac / cAMP) Cellular->Functional Lead Qualified Lead (High Residence Time) Functional->Lead

Figure 1: Strategic workflow for benzamide characterization. Note the central role of Kinetic Profiling as the primary filter for lead selection.

Phase I: Kinetic Profiling (The "Slow-Binder" Analysis)

The Problem: Many benzamides exhibit time-dependent inhibition. A standard 30-minute


 assay will underestimate the potency of a slow-binding benzamide.
The Solution:  Measure Residence Time (

). Long residence time correlates with prolonged pharmacodynamic effects even after the drug has cleared from plasma.
Protocol: Progression Curve Analysis (Continuous Assay)

This method validates whether your benzamide follows a simple competitive model or a slow-binding mechanism (Mechanism B).

Materials:

  • Target Enzyme (e.g., rhHDAC1).[3]

  • Fluorogenic Substrate (e.g., Fluor-de-Lys).[4]

  • Novel Benzamide Compound.[1][5][6][7][8][9][10][11]

  • Reader: Kinetic plate reader (Ex/Em 360/460 nm).

Step-by-Step Methodology:

  • Preparation: Prepare enzyme solution in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Initiation: Add substrate to the enzyme solution immediately before adding the inhibitor (to capture the "zero time" rate).

  • Reaction: Add the benzamide inhibitor at

    
     concentration.
    
  • Measurement: Monitor fluorescence continuously for 90–120 minutes.

  • Data Analysis:

    • Plot Product (Fluorescence) vs. Time.

    • If the curve is linear, it is a fast-binder.

    • If the curve bends (biphasic) and reaches a new steady state, it is a slow-binder .

    • Fit data to the integrated rate equation for slow binding:

      
      
      Where 
      
      
      
      is initial velocity,
      
      
      is steady-state velocity, and
      
      
      is the apparent rate constant.

Self-Validating Check:

  • Validation: Does

    
     increase linearly with inhibitor concentration? If yes, it confirms a one-step slow binding mechanism. If it saturates, it suggests an induced-fit mechanism (common for high-potency benzamides).
    
Phase II: Cellular Target Engagement (CETSA)

High affinity in a buffer does not guarantee target binding in a complex cellular environment. Benzamides can suffer from poor membrane permeability due to the amide polarity. The Cellular Thermal Shift Assay (CETSA) is the gold standard to verify physical binding in intact cells.

Visualization: CETSA Logic

The following diagram illustrates how ligand binding stabilizes the protein, shifting the melting curve.

CETSA_Logic cluster_0 Control (DMSO) cluster_1 Treated (Benzamide) Protein_Unbound Unbound Protein (Unstable) Heat Heat Shock (50-60°C) Protein_Unbound->Heat Agg Denaturation & Precipitation Heat->Agg Protein_Bound Benzamide-Bound Protein (Stabilized) Heat2 Heat Shock (50-60°C) Protein_Bound->Heat2 Soluble Protein Remains Soluble Heat2->Soluble

Figure 2: Principle of CETSA. Benzamide binding thermodynamically stabilizes the target, preventing precipitation upon heating.

Protocol: CETSA for Benzamide Target Validation
  • Treatment: Treat cells (e.g., HCT116) with the benzamide (

    
    ) or DMSO for 1 hour.
    
  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Aliquot & Heat: Divide samples into 8 PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 65°C) for 3 minutes.

  • Cool: Immediately cool at room temperature for 3 minutes.

  • Lysis: Add NP-40 (0.4%) and freeze-thaw (

    
    ) to lyse cells.
    
  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The unstable (denatured) protein precipitates; the stabilized (drug-bound) protein remains in the supernatant.

  • Detection: Analyze supernatant via Western Blot.

  • Result: Plot Band Density vs. Temperature. A right-shift in the melting curve (

    
    ) indicates successful target engagement.
    
Phase III: Functional Readouts & Data Interpretation

Once kinetic binding and cellular engagement are confirmed, functional assays link the pharmacology to phenotype.

Data Presentation: Interpreting the Profile

A potent benzamide candidate should exhibit the following profile:

ParameterMetricTarget Value (Ideal)Significance
Thermodynamic Affinity

/


Indicates high potency, but not duration of action.
Residence Time


Critical. Correlates with sustained histone acetylation or receptor blockade.
Kinetic Efficiency


Ensures the drug finds the target reasonably fast.
Thermal Shift

(CETSA)

Confirms intracellular binding and protein stabilization.
Selectivity Isoform Ratio

E.g., HDAC1 vs HDAC6. Benzamides are superior here.

Expert Insight: If you observe a high


 but a significant biological effect (e.g., cell death), re-evaluate the kinetics. The compound might be a very slow binder that hasn't reached equilibrium in the biochemical assay, or it may be accumulating intracellularly (lysosomal trapping of the basic amine).
References
  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Source: Journal of Biological Chemistry (NIH) URL:[Link]

  • Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. Source: Chemical Science (RSC) URL:[Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity. Source: PubMed URL:[Link]

Sources

Technical Guide: Preliminary Cytotoxicity Profiling of 4-(Piperidin-4-yloxy)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

4-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 609781-30-8 for free base ref) represents a "privileged scaffold" in medicinal chemistry. It combines a polar benzamide motif—common in PARP inhibitors and histone deacetylase (HDAC) ligands—with a piperidine ether linker that enhances solubility and target engagement.

In drug discovery, this compound is frequently utilized as a fragment for library expansion or a synthetic intermediate. Consequently, determining its baseline cytotoxicity is critical to:

  • Establish a Therapeutic Window: Ensure that biological activity in downstream derivatives is target-driven, not a result of non-specific scaffold toxicity.

  • Identify "Off-Target" Liabilities: Piperidine moieties are prone to lysosomal trapping (lysosomotropism), a key mechanism of phospholipidosis which must be ruled out early.

This guide details a self-validating workflow for the preliminary cytotoxicity screening of this specific salt form, prioritizing reproducibility and mechanistic insight.

Physicochemical Preparation & Handling

The hydrochloride salt form imparts high water solubility compared to the free base, but it also alters the pH of unbuffered solutions. Proper stock preparation is the first line of defense against experimental artifacts.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (>99.9%). While water-soluble, DMSO is preferred for stock stability and consistency with downstream hydrophobic derivatives.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the benzamide moiety) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical Quality Control (QC) Step: The piperidine secondary amine has a pKa of ~10–11. When diluting the HCl salt into cell culture media, verify that the final pH remains at 7.4. High concentrations (>100 µM) of the HCl salt can acidify weak buffers, causing false-positive toxicity due to acidosis rather than chemical cytotoxicity.

Experimental Design: The Screening Matrix

To distinguish between cytostatic (growth arrest) and cytotoxic (cell killing) effects, a dual-assay approach is required.

Cell Line Selection
Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular carcinoma)Metabolic Competence: Expresses Phase I/II enzymes. Essential to determine if the benzamide is metabolized into a reactive intermediate.
HEK293 Kidney (Embryonic)General Toxicity: High proliferation rate; sensitive to inhibitors of general cellular machinery (e.g., protein synthesis).
HUVEC EndotheliumVascular Safety: Optional but recommended if the scaffold is intended for systemic circulation drugs.
Assay Selection Logic
  • Primary Screen (Metabolic Activity): MTS or Resazurin Assay . Preferred over MTT for this scaffold because cationic amphiphilic drugs (like piperidines) can sometimes alter mitochondrial potential, interfering with MTT reduction rates. MTS reagents are soluble, reducing handling errors.

  • Secondary Screen (Membrane Integrity): LDH Release Assay . Verifies if the compound causes necrosis/membrane rupture.

Detailed Protocol: Multiplexed Cytotoxicity Assay

This protocol allows the assessment of both metabolic health and membrane integrity from the same well, maximizing data from limited compound supplies.

Workflow Diagram

CytotoxicityWorkflow Start Compound Stock (100 mM in DMSO) Dilution Serial Dilution (1:3 in Media) Start->Dilution Prepare 2x conc. Incubation Treatment (24h - 72h) Dilution->Incubation Add Compound Seeding Cell Seeding (HepG2/HEK293) 5,000 cells/well Seeding->Incubation Adhere 24h Supernatant Harvest Supernatant (50 µL) Incubation->Supernatant Cells Remaining Cells Incubation->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH Analysis Data Analysis (IC50 / LD50) LDH->Analysis MTS MTS/Resazurin (Metabolic Health) Cells->MTS MTS->Analysis

Figure 1: Multiplexed workflow allowing simultaneous determination of cell viability (MTS) and necrosis (LDH) from a single experimental setup.

Step-by-Step Methodology

Phase A: Cell Seeding (Day 0)

  • Harvest cells at 80% confluency.

  • Seed 5,000–10,000 cells/well in 100 µL complete media (96-well plate).

  • Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase B: Compound Treatment (Day 1)

  • Prepare a 200 µM working solution in culture media (0.2% DMSO final).

  • Perform 1:2 or 1:3 serial dilutions in a separate sterile reservoir plate to generate an 8-point dose-response curve (Range: 100 µM down to 0.04 µM).

  • Aspirate old media from cell plate (carefully) or use a 2x concentration addition method (add 100 µL of 2x drug to 100 µL existing media).

  • Controls:

    • Negative Control: 0.2% DMSO in media.

    • Positive Control (Death): 10% Triton X-100 (add 1 hour before assay) or Staurosporine (1 µM).

Phase C: Readout (Day 2 or 3)

  • LDH Step: Transfer 50 µL supernatant to a new clear-bottom plate. Add LDH reaction mix. Incubate 30 min in dark. Measure Absorbance at 490 nm.

  • Viability Step: To the original plate (containing cells), add 20 µL MTS reagent. Incubate 1–4 hours. Measure Absorbance at 490 nm.

Mechanistic Interpretation: The Lysosomal Trapping Risk

A critical aspect of screening piperidine-containing molecules is understanding Lysosomotropism .

The 4-(Piperidin-4-yloxy)benzamide structure contains a basic amine. At cytosolic pH (7.2), it is in equilibrium between charged and uncharged forms. The uncharged form permeates the lysosomal membrane. Once inside the acidic lysosome (pH 4.5–5.0), it becomes fully protonated (cationic) and trapped.

Why this matters:

  • Accumulation leads to phospholipidosis (foamy macrophage appearance).

  • This is often mistaken for general cytotoxicity but is a specific organelle stress response.

  • Sign: If you see vacuolization in microscopy before cell death, the compound is likely a lysosomotropic agent.

Mechanism of Action Diagram

LysosomalTrapping cluster_lysosome Lysosomal Trapping Event Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion of Uncharged Species Drug_Uncharged Drug (Uncharged) Permeable Drug_Charged Drug-H+ (Charged) Impermeable Drug_Uncharged->Drug_Charged Protonation (H+) Drug_Charged->Drug_Charged Accumulation (Cannot Exit)

Figure 2: Mechanism of Lysosomotropism common in piperidine-benzamide derivatives. The basic amine leads to accumulation in acidic organelles, potentially causing phospholipidosis.

Data Analysis & Reporting Standards

Do not rely solely on OD values. Convert data to normalized percentages to ensure comparability across batches.

Calculation Formulas

1. % Cytotoxicity (LDH):



2. % Viability (MTS):



Interpretation Guidelines
IC50 Value (µM)ClassificationAction Item
< 1 µM Highly CytotoxicStop. Scaffold is unsuitable for non-oncology indications.
1 – 10 µM Moderately ToxicInvestigate mechanism. Check for lysosomal trapping (vacuoles).
> 50 µM Low ToxicityPass. Suitable for lead optimization and library synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92959, 4-(Piperidin-4-yloxy)benzamide. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kaufmann, S. H., et al. (2020). Guidelines for the use of cell death assays. Cell Death & Differentiation. Retrieved from [Link]

  • Haller, F., et al. (2010). Lysosomal accumulation of basic drugs: a specific property of the lysosomal compartment or a generic phenomenon?. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • FDA Guidance for Industry. (2023). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

Methodological & Application

Application Note: Solid-Phase Integration of 4-(Piperidin-4-yloxy)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for utilizing 4-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 609781-30-8) in solid-phase organic synthesis (SPOS). As a privileged pharmacophore found in PARP inhibitors (e.g., Niraparib), this building block offers a strategic entry point for synthesizing libraries of kinase inhibitors and GPCR ligands. This note addresses specific challenges including the solubility of the hydrochloride salt, neutralization strategies, and orthogonal compatibility with standard resin linkers.

Chemical Context & Strategic Value

The molecule consists of a piperidine ring linked via an ether bond to a benzamide. In the context of Solid-Phase Synthesis (SPS), it presents two distinct functionalities:

  • Secondary Amine (Piperidine): A nucleophilic handle ideal for acylation, reductive amination, or SNAr reactions.

  • Primary Amine (Benzamide): A robust "mask" for nitriles or a hydrogen-bond donor in final compounds.

Key Technical Challenge: The compound is supplied as a hydrochloride salt .[1][2] Direct addition to reaction mixtures without proper neutralization often leads to failed couplings due to protonation of the nucleophilic amine and precipitation in non-polar SPS solvents (DCM).

Physiochemical Profile
PropertyDataImplication for SPS
MW 256.73 g/mol (HCl salt)Requires stoichiometry adjustment vs. free base.
Solubility High in Water/MeOH; Low in DCMCritical: Must be dissolved in DMF/DMSO for resin reactions.
pKa (Piperidine) ~10.5 (Estimated)Requires organic base (DIEA/NMM) to activate.
Stability Acid Stable; Base StableCompatible with TFA cleavage; stable to piperidine deprotection.

Pre-Synthesis Preparation: Salt Neutralization

Do not skip this step. The HCl salt must be converted to the free base in situ or prior to reaction to ensure the secondary amine is nucleophilic.

Method A: In Situ Neutralization (Recommended for Automated Synthesis)

This method is preferred for high-throughput parallel synthesis to minimize handling errors.

  • Dissolve the HCl salt in anhydrous DMF (Concentration: 0.2 – 0.5 M).

  • Add N,N-Diisopropylethylamine (DIEA) at 3.0 equivalents relative to the amine salt.

  • Note: A slight precipitate (DIEA·HCl) may form; filter if using microfluidic systems. For batch synthesis, the suspension is harmless.

Method B: Extractive Free-Basing (Recommended for Sensitive Resins)

Use this if your resin (e.g., Trityl-OH) is extremely sensitive to acidic impurities.

  • Dissolve the salt in minimal water.

  • Adjust pH to >12 using 1M NaOH.

  • Extract 3x with DCM/Isopropanol (3:1).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Re-dissolve in DMF for SPS use.

Experimental Protocols

Protocol 1: Coupling to Resin-Bound Carboxylic Acids

Scenario: You have built a core scaffold (e.g., an indazole acid) on the resin and wish to attach the 4-(Piperidin-4-yloxy)benzamide fragment.

Reagents:

  • Resin-Bound Acid (swelled in DMF)

  • Coupling Agent: HATU (preferred for secondary amines) or PyBOP.

  • Base: DIEA.[4]

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF for 30 minutes. Drain.

  • Activation Cocktail: In a separate vial, combine:

    • Resin-bound acid (1.0 eq, theoretical)

    • HATU (3.0 eq)

    • DIEA (6.0 eq) — Extra equivalents account for the HCl salt.

    • 4-(Piperidin-4-yloxy)benzamide HCl (3.0 eq) dissolved in DMF (1-2 mL).

  • Coupling: Add the cocktail to the resin immediately.

    • Reaction Time: Shake at Room Temperature for 2–4 hours. Secondary amines are sterically hindered; longer times are safer.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

  • Validation (Chloranil Test):

    • Take a few resin beads.

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Blue/Green beads = Unreacted secondary amine (Incomplete coupling).

    • Colorless/Yellow beads = Complete coupling.

Protocol 2: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Scenario: Immobilizing the molecule to use as a starting scaffold for further modification (e.g., modifying the benzamide).

Rationale: 2-CTC is ideal because the bulky trityl group prevents "double loading" (quaternization) of the secondary amine.

Step-by-Step Procedure:

  • Swelling: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g Cl loading) in anhydrous DCM for 30 min.

  • Loading Solution: Dissolve 4-(Piperidin-4-yloxy)benzamide HCl (0.8 eq relative to resin capacity) in dry DCM/DMF (1:1 ratio).

    • Crucial: Add DIEA (4.0 eq) . The extra base is required to neutralize the HCl salt and scavenge the HCl generated from the resin substitution.

  • Reaction: Add solution to resin. Shake for 2 hours at RT.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 mins to cap unreacted trityl chlorides.

  • Washing: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Check: The Chloranil test should be Positive (Blue beads), confirming the secondary amine is attached but sterically protected from further alkylation by the resin.

Strategic Workflows & Visualization

Workflow A: Library Synthesis (Amide Coupling)

This diagram illustrates the integration of the molecule into a divergent library synthesis.

G Start Resin-Bound Acid Coupling HATU Coupling (Formation of Tertiary Amide) Start->Coupling Salt Benzamide HCl Salt Neutralize In-Situ Neutralization (DIEA/DMF) Salt->Neutralize Neutralize->Coupling Free Base Nucleophile Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage QC: Chloranil (-) Final Final Ligand (e.g., Niraparib Analog) Cleavage->Final

Figure 1: Workflow for coupling 4-(Piperidin-4-yloxy)benzamide to a resin-bound core.

Workflow B: Resin Selection Logic

Choosing the right resin is critical to prevent side reactions with the secondary amine.

ResinLogic Start Objective: Use Benzamide HCl in SPS Decision How is it used? Start->Decision AsNucleophile As Reagent (Coupling to Acid) Decision->AsNucleophile AsScaffold As Scaffold (Loading on Resin) Decision->AsScaffold ReagentPath Use Standard Resins (Rink Amide, Wang) Pre-loaded with Core AsNucleophile->ReagentPath ScaffoldPath Requires Steric Control AsScaffold->ScaffoldPath CTC 2-Chlorotrityl Resin (Recommended) ScaffoldPath->CTC Prevents Quaternization Wang Wang Resin (Risk: Over-alkylation) ScaffoldPath->Wang Avoid

Figure 2: Decision matrix for resin selection based on the role of the benzamide derivative.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield / No Reaction HCl salt not neutralized.Ensure DIEA is ≥ 3.0 eq relative to the amine salt. Pre-mix salt and base before adding to resin.
Precipitation Poor solubility in DCM.Switch solvent system to 100% DMF or NMP. Do not use pure DCM for the coupling step.
Incomplete Coupling Steric hindrance of secondary amine.Use stronger coupling agents (HATU/HOAt) and increase temperature to 40°C. Repeat coupling (Double Couple).
False Positive Kaiser Test Kaiser test detects primary amines.Use Chloranil Test or p-Nitrophenol Test for secondary amines.

References

  • Niraparib Synthesis & Intermediates

    • Title: Processes for the preparation of Niraparib and intermediates thereof.[3][5]

    • Source: US P
    • URL
  • Handling Secondary Amines on Resin

    • Title: 2-Chlorotrityl Chloride (2-CTC)
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • General SPS Protocols: Title: Peptide Resin Loading Protocols (Sigma-Aldrich). Source: Merck / Sigma-Aldrich Technical Guides.
  • Chemical Properties

    • Title: 4-(Piperidin-4-yloxy)benzamide Compound Summary.
    • Source: PubChem.[6][7]

    • URL:[Link]

Sources

Application Note: Analytical Strategies for Purity Assessment of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Benzamide Challenge

Benzamide derivatives (e.g., Metoclopramide, Sulpiride, Entinostat) represent a cornerstone scaffold in medicinal chemistry, particularly for GPCR ligands and histone deacetylase (HDAC) inhibitors. However, their purity assessment presents distinct analytical challenges that standard "generic" gradients often fail to address.

Key Analytical Risks:

  • Regioisomerism: Electrophilic aromatic substitution during synthesis often yields ortho-/meta-/para- isomers with identical mass and nearly identical polarity.

  • Amide Hydrolysis: The benzamide bond is susceptible to acid/base hydrolysis, generating benzoic acid derivatives and amines (often aniline analogs) which may be genotoxic.

  • Basic Nitrogen Tailing: Many bioactive benzamides contain tertiary amines (e.g., pyrrolidine tails), leading to severe peak tailing on residual silanols.

This guide moves beyond simple "area %" integration. We present a self-validating, orthogonal workflow combining Phenyl-Hexyl chromatography for isomer resolution and Quantitative NMR (qNMR) for absolute mass balance.

Primary Technique: Orthogonal HPLC/UHPLC

Expert Insight: Do not rely solely on C18 columns. While C18 is excellent for hydrophobicity-based separation, it often fails to resolve positional isomers (e.g., 2- vs 3-chlorobenzamide). We utilize a Phenyl-Hexyl stationary phase as a secondary check, leveraging


 interactions to separate isomers based on electron density distribution rather than just lipophilicity.
Protocol A: The "Isomer-Specific" Method (Phenyl-Hexyl)

Recommended for: Final purity assessment and regioisomer detection.

ParameterConditionRationale
Column Phenyl-Hexyl, 150 x 3.0 mm, 2.7 µm (Fused-Core)

overlap separates positional isomers better than C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Buffering at pH 3.8 ensures basic amines are protonated but suppresses silanol ionization.
Mobile Phase B Methanol (MeOH)MeOH promotes stronger

interactions than Acetonitrile.
Flow Rate 0.5 mL/minOptimized for Van Deemter minimum of 2.7 µm particles.
Gradient 5% B (0-1 min)

95% B (15 min)

Hold (3 min)
Shallow gradient maximizes resolution of closely eluting isomers.
Detection UV @ 254 nm (ref 360) + MS (ESI+)254 nm captures the benzamide

transition.
Protocol B: The "Hydrophobic" Method (C18)

Recommended for: General impurity profiling and hydrophobic degradation products.

  • Column: C18 (High pH stable), 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase: 0.1% Ammonium Hydroxide (pH 10) / Acetonitrile.

  • Why High pH? At pH 10, basic benzamide derivatives are neutral (free base), improving peak shape and increasing retention, often revealing hydrophilic impurities that elute in the void volume at acidic pH.

Secondary Technique: Absolute Purity by qNMR[2]

Trustworthiness: HPLC is a relative technique requiring a reference standard. qNMR is an absolute primary method traceable to SI units via the internal standard. It is the only way to validate the "100% mass balance" assumption.

Protocol: 1H-qNMR for Benzamides

1. Internal Standard (IS) Selection:

  • Recommendation: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone.

  • Criteria: The IS signals must not overlap with the aromatic benzamide region (7.0–8.5 ppm) or the aliphatic amine region (2.0–4.0 ppm). TMB (singlet at ~6.1 ppm) is usually in the "silent region."

2. Sample Preparation:

  • Weigh 10.0 mg (

    
     0.01 mg) of Analyte.
    
  • Weigh 5.0 mg (

    
     0.01 mg) of IS.
    
  • Dissolve in 0.6 mL DMSO-

    
     (prevents aggregation common in CDCl
    
    
    
    ).

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1):

    
     30 seconds (Must be 
    
    
    
    of the slowest proton). Note: Benzamide aromatic protons have long T1s.
  • Scans (ns): 64 (to achieve S/N > 250:1).

  • Spectral Width: -2 to 14 ppm.

4. Calculation: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass.[2][3]

Impurity Identification & ICH Compliance

For any peak exceeding the ICH Q3A Identification Threshold (typically 0.10%), structural elucidation is mandatory.

Workflow: LC-MS/MS Fragmentation

Benzamides exhibit a characteristic fragmentation pattern in ESI+ MS/MS:

  • Precursor:

    
    
    
  • Primary Loss: Neutral loss of the amine group (cleavage of the amide bond).

  • Characteristic Ion: The acylium ion (

    
    ) or the protonated amine.
    

Decision Logic:

  • If the impurity shows a mass shift of +16 Da, suspect N-oxidation (common in tertiary amines).

  • If the impurity shows a mass shift of -14 Da, suspect demethylation .

  • If the impurity shows a mass shift of +1 Da (in synthesis), suspect amide hydrolysis to acid (check negative mode MS).

Visualized Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical path based on the stage of development and impurity levels.

BenzamideAnalysis Start Crude Benzamide Derivative Screen Step 1: HPLC Screening (C18 High pH & Phenyl-Hexyl Low pH) Start->Screen CheckPurity Is Purity > 98%? Screen->CheckPurity ImpurityCheck Any Single Impurity > 0.10%? CheckPurity->ImpurityCheck Yes PrepLC Prep-HPLC (Phenyl-Hexyl) Isolate Impurity CheckPurity->PrepLC No (Purify) qNMR Step 2: qNMR (Absolute Assay) Determine Weight % vs Area % ImpurityCheck->qNMR No (<0.1%) LCMS Step 3: LC-MS/MS Identify Structure (ICH Q3A) ImpurityCheck->LCMS Yes (>0.1%) FinalCoA Final CoA Generation (Purity + Potency + Impurity Profile) qNMR->FinalCoA IsomerSep Isomer Separation Required? (Regioisomer Co-elution) LCMS->IsomerSep IsomerSep->Screen Unresolved (Optimize Method) IsomerSep->qNMR Resolved PrepLC->Screen

Caption: Analytical decision matrix for benzamide derivatives, integrating ICH thresholds and orthogonal chromatography.

References

  • ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5] International Council for Harmonisation.[6][7] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.[8] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[9] [Link]

  • Kaur, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Sulphonamide Impurities. Trends in Sciences. [Link]

Sources

functional assays to determine agonism/antagonism of 4-(Piperidin-4-yloxy)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: G Protein-Coupled Receptors (Primarily Histamine H


 Receptor)
Assay Types:  [

S]GTP

S Binding, cAMP Accumulation (HTRF), Schild Analysis Date: October 24, 2025 Author: Senior Application Scientist, High-Throughput Screening Core
Introduction & Scaffold Context

The 4-(Piperidin-4-yloxy)benzamide scaffold is a privileged structure in medicinal chemistry, most notably associated with Histamine H


 Receptor (H

R) ligands
[1, 2]. Unlike the classical imidazole-based H

R antagonists (e.g., thioperamide) which suffered from CYP450 inhibition and poor CNS penetration, this non-imidazole ether-linked benzamide scaffold offers improved drug-like properties.

However, characterizing analogs based on this scaffold presents a specific pharmacological challenge: H


R exhibits high constitutive activity  (spontaneous signaling in the absence of agonist). Therefore, simple "antagonism" assays are insufficient. Researchers must distinguish between:
  • Agonists: Activate the receptor (suppress cAMP via G

    
    ).
    
  • Neutral Antagonists: Bind the receptor without altering basal signaling, but block agonists.

  • Inverse Agonists: Bind the receptor and reduce its spontaneous basal activity (increasing cAMP relative to basal state).

This guide details the functional assay cascade required to definitively classify the efficacy of novel 4-(Piperidin-4-yloxy)benzamide analogs.

Mechanistic Basis & Signaling Pathway

The H


R is G

-coupled. Upon activation, the G

subunit inhibits Adenylyl Cyclase (AC), resulting in decreased intracellular cAMP. Conversely, Inverse Agonists stabilize the inactive receptor conformation, relieving the tonic inhibition of AC and causing a rise in cAMP levels over the basal baseline.
Figure 1: H

R Signaling & Assay Readouts

H3R_Signaling cluster_readouts Functional Readouts Ligand Benzamide Analog H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds G_protein Gi/o Protein (Heterotrimer) H3R->G_protein Activates (Agonist) Stabilizes Inactive (Inv. Agonist) GTPgS [35S]GTPγS (Non-hydrolyzable) G_protein->GTPgS Exchanges GDP for GTPγS (Readout 1) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Catalyzes ATP -> cAMP ATP ATP ATP->AC Forskolin Forskolin (AC Activator) Forskolin->AC Direct Activation caption Fig 1: H3R Signaling Cascade. Agonists promote GTPγS binding and inhibit cAMP. Inverse agonists reduce GTPγS binding and increase cAMP (relative to basal).

Protocol 1: [ S]GTP S Binding Assay (Proximal Readout)

Rationale: This assay measures the very first step of GPCR activation—the exchange of GDP for GTP on the G


 subunit. It is less subject to amplification artifacts than cAMP assays, making it the "gold standard" for determining intrinsic efficacy.

Materials:

  • Membranes from CHO-K1 or HEK293 cells stably expressing human H

    
    R.
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 100 mM NaCl, 10 
    
    
    
    M GDP (critical to reduce basal noise).
  • Radioligand: [

    
    S]GTP
    
    
    
    S (1250 Ci/mmol).
  • Unlabeled GTP

    
    S (for non-specific binding).
    

Workflow:

  • Preparation: Dilute membranes to 5–10

    
    g protein/well in Assay Buffer containing 10 
    
    
    
    M GDP.
  • Incubation:

    • Add Test Compound (10 concentrations, e.g.,

      
       to 
      
      
      
      M).
    • Add [

      
      S]GTP
      
      
      
      S
      (0.1 nM final concentration).
    • Incubate for 60 minutes at 30°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Analysis:

  • Basal Binding: CPM in presence of vehicle (no ligand).

  • Agonist: Increases CPM > Basal.

  • Inverse Agonist: Decreases CPM < Basal.

  • Neutral Antagonist: No change in CPM (must run Schild analysis to confirm binding).

Protocol 2: Cell-Based cAMP Accumulation (HTRF)

Rationale: Since H


R is G

-coupled, agonists inhibit cAMP. To measure this, we must first artificially raise cAMP levels using Forskolin . This assay mimics the physiological downstream effect.

Materials:

  • Cells: H

    
    R-expressing cells (e.g., CHO-H3R).
    
  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or LANCE cAMP kit.

  • Stimulator: Forskolin (10

    
    M).
    
  • Reference Agonist: (R)-

    
    -methylhistamine (RAMH).
    
  • Reference Antagonist: Thioperamide or Pitolisant.

Step-by-Step Protocol:

  • Cell Seeding: Dispense 2,000–5,000 cells/well in low-volume 384-well plates.

  • Compound Addition (Agonist Mode):

    • Add Test Compound + Forskolin (10

      
      M).
      
    • Expectation: If agonist, cAMP signal decreases as dose increases.

  • Compound Addition (Antagonist/Inverse Agonist Mode):

    • For Inverse Agonism: Add Test Compound alone (no Forskolin) or with low-dose Forskolin.

    • Expectation: Inverse agonists will increase cAMP levels above the basal baseline (relieving constitutive G

      
       inhibition).
      
    • For Antagonism: Add Test Compound + EC

      
       of Reference Agonist (RAMH).
      
    • Expectation: Antagonists will restore cAMP levels (block the agonist-induced drop).

  • Incubation: 30–60 minutes at Room Temperature.

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates. Incubate 1 hour.

  • Read: Measure HTRF ratio (665 nm / 620 nm).

Data Interpretation & Decision Matrix

The following table summarizes how to classify your 4-(Piperidin-4-yloxy)benzamide analog based on the two assays.

Phenotype[

S]GTP

S Binding
cAMP (vs. Basal)cAMP (vs. Agonist)Clinical Relevance
Full Agonist High Increase (>100%)Strong DecreaseN/ARare for this scaffold
Partial Agonist Moderate Increase (20-80%)Moderate DecreaseN/APotential side effects
Neutral Antagonist No ChangeNo ChangeBlocks Agonist Effect"Silent" blocker
Inverse Agonist Decrease (<100% Basal) Increase Blocks Agonist EffectDesired for H

R
(Wakefulness)
Figure 2: Compound Classification Workflow

Workflow Start Synthesize Benzamide Analog GTP_Assay Run [35S]GTPγS Assay (Determine Intrinsic Efficacy) Start->GTP_Assay Decision1 Signal vs Basal? GTP_Assay->Decision1 Agonist Signal > Basal (Agonist) Decision1->Agonist Increase InvAgonist Signal < Basal (Inverse Agonist) Decision1->InvAgonist Decrease NoChange Signal = Basal (Potential Neutral Antagonist) Decision1->NoChange No Effect Schild Run Schild Analysis (cAMP or GTPγS + Reference Agonist) NoChange->Schild Shift Right-shift Agonist Curve? Schild->Shift TrueAntagonist Competitive Antagonist (pA2 determination) Shift->TrueAntagonist Yes NonBinder Non-Binder / Inactive Shift->NonBinder No caption Fig 2: Screening workflow to classify 4-(Piperidin-4-yloxy)benzamide analogs.

Critical Considerations for Validity (E-E-A-T)
  • Species Differences: The H

    
    R exhibits significant species homology differences (Rat vs. Human). A benzamide analog potent in rats may be weak in humans. Always use human recombinant receptors (hH
    
    
    
    R)
    for drug development screening [3].
  • High Basal Tone: If your cell line has low receptor expression (

    
    ), you may miss Inverse Agonism because the "basal" window is too small. Ensure 
    
    
    
    pmol/mg protein for robust inverse agonist detection.
  • Schild Analysis: To prove competitive antagonism, run the agonist dose-response curve in the presence of three fixed concentrations of your benzamide analog. A parallel rightward shift without depression of the maximum response confirms competitive binding [4].

References
  • Lazewska, D. et al. (2018).[1] Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives... Archives of Pharmacal Research.[1] Link

  • Sander, K. et al. (2008). Histamine H3 receptor antagonists as drug candidates for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Link

  • Lovenberg, T.W. et al. (1999). Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology. Link

  • Neubig, R.R. et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews. Link

Sources

Troubleshooting & Optimization

improving the yield of 4-(Piperidin-4-yloxy)benzamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4POB-HCl Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely synthesizing 4-(piperidin-4-yloxy)benzamide hydrochloride as a fragment for PARP inhibitors (e.g., Niraparib analogs) or kinase inhibitors.[1][2]

The synthesis typically follows a two-stage workflow:

  • Williamson Ether Synthesis: Coupling 4-hydroxybenzamide with an N-protected piperidine electrophile.[1][2]

  • Acidic Deprotection: Removal of the protecting group (usually Boc) to generate the hydrochloride salt.[2]

Common Yield Killers:

  • Stage 1: Competitive elimination (E2) of the piperidine mesylate/tosylate, leading to alkene byproducts instead of the ether.

  • Stage 2: Hydrolysis of the primary amide to a carboxylic acid due to moisture during deprotection.

  • Isolation: Loss of the hydrophilic salt during aqueous workups.[2]

Module 1: The Coupling Reaction (Ether Formation)

The Challenge: The reaction between a phenol and a secondary alkyl electrophile (like 4-mesyloxypiperidine) is a battle between Substitution (


) and Elimination (

).
Optimized Protocol
  • Nucleophile: 4-Hydroxybenzamide (1.0 equiv)[2]

  • Electrophile: tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)[2]
    
  • Solvent: DMF (Anhydrous) or DMSO[2]

  • Temperature: 60°C – 80°C

Troubleshooting Guide: Low Conversion or Impurities
SymptomRoot Cause AnalysisCorrective Action
Yield < 40% (High SM Remaining) Base insolubility.

often clumps in DMF, preventing phenoxide formation.[1][2]
Switch to

. The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide.
Large "Non-Polar" Spot on TLC Elimination Product. The piperidine mesylate eliminated to form the enecarbamate (alkene).Lower Temperature. Do not exceed 80°C. High heat favors E2 elimination over

.[2]
Product is a mixture of isomers N-Alkylation. The amide nitrogen competed with the phenol oxygen.[1]Solvent Control. Ensure the phenol is fully deprotonated before adding the electrophile. Phenoxide is a better nucleophile (O-alkylation) than the amide nitrogen.[2]
Decision Logic: Coupling Optimization

CouplingLogic Start Start: Coupling Reaction CheckTLC Check TLC/LCMS (Conversion < 50%?) Start->CheckTLC AnalyzeByproduct Analyze Impurities CheckTLC->AnalyzeByproduct Yes, Low Yield Success Proceed to Workup CheckTLC->Success No, High Yield Elimination Byproduct: Alkene (Elimination) AnalyzeByproduct->Elimination Non-polar spot SM_Left Starting Material Intact AnalyzeByproduct->SM_Left Only SM visible Fix_Elim Action: Reduce Temp to 60°C Switch Solvent to DMSO Elimination->Fix_Elim Fix_SM Action: Switch Base to Cs2CO3 Check Mesylate Quality SM_Left->Fix_SM

Figure 1: Troubleshooting logic for the Williamson ether synthesis step.

Module 2: Deprotection & Salt Formation

The Challenge: You must remove the Boc group without hydrolyzing the amide (


).
Optimized Protocol
  • Dissolution: Dissolve the purified Boc-intermediate in 1,4-Dioxane or Ethyl Acetate (minimum volume).

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature. Stir for 2–4 hours.

  • Isolation: The product should precipitate as a white solid.

FAQ: Deprotection Issues

Q: My product turned into a sticky gum/oil instead of a solid. What happened?

  • A: This is common with hygroscopic HCl salts.[2]

    • Fix: Decant the supernatant.[2] Triturate (grind) the gum with Diethyl Ether or MTBE vigorously.[2] The mechanical action + non-polar solvent will force the salt to crystallize.

Q: I see a new impurity at -1 Da (LCMS) or loss of ammonia. Is my amide gone?

  • A: Yes, you likely hydrolyzed the amide to the acid.

    • Cause: Presence of water in your HCl source or solvent.[2]

    • Fix: Use anhydrous HCl in Dioxane/EtOAc.[2] Do not use aqueous HCl (e.g., 37% HCl) for this specific substrate if you can avoid it.[2]

Module 3: Purification Strategy (The "Self-Validating" Workflow)

Avoid column chromatography for the final salt; it is inefficient and leads to yield loss.[2] Use this precipitation workflow:

StepSolvent SystemObservationPurpose
1. Quench (Coupling) Water / EtOAcOrganic layer contains Product + SM.[2]Remove inorganic salts (

).[2]
2. Crystallization (Intermediate) EtOAc / HexanesWhite solid precipitates.[2]Remove unreacted mesylate and elimination byproducts.
3.[2] Salt Isolation (Final) Dioxane / Et2OWhite powder.[2]Isolate pure HCl salt; impurities stay in mother liquor.[2]
Synthesis Workflow Diagram

SynthesisFlow SM1 4-Hydroxybenzamide Step1 Step 1: Coupling Cs2CO3, DMF, 70°C SM1->Step1 SM2 N-Boc-4-OMs-Piperidine SM2->Step1 Intermed Boc-Intermediate (Solid) Step1->Intermed Workup & Trituration Step2 Step 2: Deprotection 4M HCl/Dioxane Intermed->Step2 Final Target: HCl Salt (Precipitate) Step2->Final Filter & Wash (Et2O)

Figure 2: End-to-end synthesis workflow emphasizing isolation points.

References

  • Coupling Conditions (Williamson Ether)

    • Patent: WO 2008/124323 A1.[2] "Preparation of 4-(piperidin-4-yloxy)phenyl derivatives." This patent details the use of carbonate bases for similar ether linkages.[2]

    • Source:[2]

  • Mesylate Elimination Issues

    • Article: "Side Reactions in the Williamson Ether Synthesis." Master Organic Chemistry.
    • Source:[2]

  • Deprotection Protocols (Niraparib Intermediates)

    • Patent: US 9,650,337 B2.[2] Describes the synthesis of 4-piperidin-4-yl-benzene derivatives and HCl salt formation using ethyl acetate/HCl.

    • Source:[2]

  • General Benzamide Stability

    • Article: "Hydrolysis of Amides."[2] Chemistry LibreTexts. Provides mechanistic insight into why anhydrous conditions prevent amide hydrolysis.[2]

    • Source:[2]

Sources

common side products in 4-(piperidin-4-yloxy)benzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(piperidin-4-yloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in optimizing your experimental outcomes.

Introduction: Navigating the Synthetic Landscape

The synthesis of 4-(piperidin-4-yloxy)benzamide, a key building block in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges and potential for side product formation. Understanding these nuances is critical for achieving high yield and purity. This guide will focus on the most common synthetic strategies and their associated pitfalls.

Two prevalent synthetic routes are:

  • Route A: The Williamson Ether Synthesis and Nitrile Hydrolysis Pathway. This common industrial method involves the nucleophilic substitution of a 4-halobenzonitrile with an N-protected 4-hydroxypiperidine, followed by hydrolysis of the nitrile to the primary amide and subsequent deprotection.

  • Route B: Direct Amide Coupling. This route involves the direct coupling of 4-hydroxybenzamide with a suitably activated piperidine derivative.

This support center will address specific issues you may encounter in these synthetic endeavors, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting Guides & FAQs

FAQ 1: My final product is contaminated with a significant amount of an unknown impurity. How do I identify it?

Answer:

The first step in troubleshooting is to identify the impurity. The most likely culprits depend on your synthetic route.

For Route A (Williamson Ether Synthesis/Nitrile Hydrolysis):

  • 4-(Piperidin-4-yloxy)benzonitrile: This is the immediate precursor to your product. Its presence indicates incomplete hydrolysis of the nitrile group.

  • 4-(Piperidin-4-yloxy)benzoic acid: Harsh hydrolysis conditions can lead to the over-hydrolysis of the benzamide to the corresponding carboxylic acid.[1][2]

  • N-Boc-4-(4-carbamoylphenoxy)piperidine: If you are using a Boc-protected piperidine, this impurity signifies incomplete deprotection.

Analytical Identification:

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective way to identify these impurities.

CompoundMolecular WeightKey 1H NMR Signals (DMSO-d6)
4-(Piperidin-4-yloxy)benzamide 220.27 g/mol Aromatic protons (~7.8 & 6.9 ppm), Amide protons (~7.7 & 7.2 ppm), Piperidine protons
4-(Piperidin-4-yloxy)benzonitrile216.26 g/mol Aromatic protons (~7.8 & 7.1 ppm), Absence of amide protons, Piperidine protons
4-(Piperidin-4-yloxy)benzoic acid221.26 g/mol Aromatic protons (~7.8 & 6.9 ppm), Carboxylic acid proton (>12 ppm, broad), Absence of amide protons
N-Boc-4-(4-carbamoylphenoxy)piperidine320.38 g/mol Aromatic protons (~7.8 & 6.9 ppm), Amide protons (~7.7 & 7.2 ppm), Large singlet for Boc group (~1.4 ppm)
Diagram: Synthetic Route A and Potential Side Products

Synthetic_Route_A cluster_0 Williamson Ether Synthesis cluster_1 Hydrolysis cluster_2 Deprotection cluster_3 Side Products 4-Fluorobenzonitrile 4-Fluorobenzonitrile N-Boc-4-(4-cyanophenoxy)piperidine N-Boc-4-(4-cyanophenoxy)piperidine 4-Fluorobenzonitrile->N-Boc-4-(4-cyanophenoxy)piperidine Base (e.g., NaH) N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(4-cyanophenoxy)piperidine N-Boc-4-(4-carbamoylphenoxy)piperidine N-Boc-4-(4-carbamoylphenoxy)piperidine N-Boc-4-(4-cyanophenoxy)piperidine->N-Boc-4-(4-carbamoylphenoxy)piperidine H2O2, Base Incomplete_Hydrolysis 4-(Piperidin-4-yloxy)benzonitrile N-Boc-4-(4-cyanophenoxy)piperidine->Incomplete_Hydrolysis Incomplete Reaction 4-(Piperidin-4-yloxy)benzamide 4-(Piperidin-4-yloxy)benzamide N-Boc-4-(4-carbamoylphenoxy)piperidine->4-(Piperidin-4-yloxy)benzamide Acid (e.g., TFA) Over_Hydrolysis 4-(Piperidin-4-yloxy)benzoic acid N-Boc-4-(4-carbamoylphenoxy)piperidine->Over_Hydrolysis Harsh Conditions Incomplete_Deprotection N-Boc-4-(4-carbamoylphenoxy)piperidine N-Boc-4-(4-carbamoylphenoxy)piperidine->Incomplete_Deprotection Incomplete Reaction

Caption: Synthetic pathway and common side products.

FAQ 2: My nitrile hydrolysis (Route A) is sluggish and incomplete. How can I improve the conversion to the amide?

Answer:

Incomplete hydrolysis of the nitrile to the benzamide is a common issue. Here are several strategies to drive the reaction to completion:

  • Reaction Conditions: The Radziszewski reaction, using hydrogen peroxide in a basic solution (e.g., NaOH or KOH in aqueous alcohol), is a standard method. Ensure your hydrogen peroxide is fresh and at the correct concentration. The reaction is often exothermic; maintaining a consistent temperature (typically 40-60 °C) is crucial.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, extending the reaction time may be necessary.

  • Reagent Stoichiometry: Ensure an adequate excess of hydrogen peroxide is used. A molar ratio of 2-3 equivalents of H₂O₂ to the nitrile is a good starting point.

  • Alternative Methods: If the Radziszewski reaction is not effective, consider alternative hydrolysis methods. For example, using a strong acid like concentrated sulfuric acid can be effective, but care must be taken to avoid over-hydrolysis to the carboxylic acid.

FAQ 3: I am observing the formation of the carboxylic acid byproduct. How can I minimize this and remove it from my product?

Answer:

The formation of 4-(piperidin-4-yloxy)benzoic acid is a result of the hydrolysis of the benzamide under either acidic or basic conditions.[1][2]

Minimizing Formation:

  • During Nitrile Hydrolysis (Route A): Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures.

  • During Deprotection (Route A): While acidic deprotection is necessary, prolonged exposure to strong acid at elevated temperatures can promote amide hydrolysis. Perform the deprotection at room temperature or below and for the minimum time required.

Removal of the Carboxylic Acid:

The difference in acidity between the benzamide and the carboxylic acid provides a straightforward method for separation.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. The benzamide will remain in the organic layer.

  • Separation: Separate the organic layer.

  • Repeat: Repeat the aqueous wash 1-2 more times to ensure complete removal of the acidic impurity.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 4-(piperidin-4-yloxy)benzamide.

FAQ 4: My Boc deprotection (Route A) is not going to completion. What are the best practices?

Answer:

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group will result in contamination with N-Boc-4-(4-carbamoylphenoxy)piperidine.

Best Practices for Boc Deprotection:

  • Reagent: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically effective.

  • Anhydrous Conditions: Ensure all reagents and glassware are anhydrous, as water can interfere with the reaction.

  • Reaction Time and Temperature: The reaction is usually complete within 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Work-up: After the reaction is complete, the TFA is typically removed by rotary evaporation. To ensure complete removal, the residue can be co-evaporated with a solvent like toluene. The resulting TFA salt of the product can then be neutralized.

Removal of Unreacted N-Boc Protected Material:

If incomplete deprotection is a persistent issue, the difference in basicity between the protected and deprotected piperidine can be exploited for purification.

  • Column Chromatography: The N-Boc protected compound is significantly less polar than the free piperidine derivative. Flash column chromatography on silica gel can effectively separate the two. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) will elute the N-Boc compound first, followed by the desired product.

  • Acid-Base Extraction: Similar to the removal of the carboxylic acid, an acidic wash can be employed. The free piperidine will be protonated and move to the aqueous layer, while the N-Boc protected compound remains in the organic layer. However, this can be more complex to execute effectively for product isolation.

Diagram: Purification Workflow

Purification_Workflow Crude_Product Crude 4-(piperidin-4-yloxy)benzamide (contains impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude_Product->Dissolve Acidic_Wash Wash with aq. NaHCO3 (Removes Carboxylic Acid) Dissolve->Acidic_Wash Separate_Layers Separate Organic Layer Acidic_Wash->Separate_Layers Product in Organic Phase Dry_and_Concentrate Dry (Na2SO4) and Concentrate Separate_Layers->Dry_and_Concentrate Purified_Product_1 Partially Purified Product Dry_and_Concentrate->Purified_Product_1 Column_Chromatography Silica Gel Column Chromatography (Removes Nitrile and N-Boc Impurities) Purified_Product_1->Column_Chromatography Final_Product Pure 4-(piperidin-4-yloxy)benzamide Column_Chromatography->Final_Product Collect Fractions

Sources

Technical Support Center: Synthesis of Benzamide Derivatives (N-Benzoylpiperidine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for the synthesis of N-benzoylpiperidine from piperidine. Ticket ID: BZ-PIP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Chemical Clarification

User Query: "How do I optimize the synthesis of benzamide from piperidine?"

Scientist's Note (Critical): Strictly speaking, Benzamide (


) cannot be synthesized fromPiperidine  (

) because piperidine is a secondary amine and lacks the necessary structure to form a primary amide without complex ring degradation.

It is standard industry practice to interpret this request as the Benzoylation of Piperidine to form N-Benzoylpiperidine (a tertiary benzamide derivative). This guide addresses the Schotten-Baumann reaction and anhydrous acylation protocols for this specific transformation.

The Reaction Pathway

The synthesis involves the nucleophilic attack of piperidine on benzoyl chloride.

ReactionScheme Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Attack BzCl Benzoyl Chloride (Electrophile) BzCl->Intermediate Product N-Benzoylpiperidine (Target) Intermediate->Product Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the benzoylation of piperidine. The reaction is a Nucleophilic Acyl Substitution.

Experimental Protocols

Method A: Schotten-Baumann (Aqueous/Biphasic)

Best for: Green chemistry compliance, ease of workup, and scale-up.

Reagents:

  • Piperidine (1.0 equiv)[1]

  • Benzoyl Chloride (1.1 - 1.2 equiv)

  • 10% NaOH (2.5 equiv)

  • Solvent: Water (or Water/DCM biphasic system)

Protocol:

  • Setup: Charge a round-bottom flask with piperidine and 10% NaOH solution. Cool to 0–5°C using an ice bath.

  • Addition: Add benzoyl chloride dropwise over 30–45 minutes.

    • Critical: Vigorous stirring is mandatory. The reaction occurs at the interface of the organic droplets and the aqueous phase.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 1–2 hours.

    • Checkpoint: The mixture should remain alkaline (pH > 9). If pH drops, add more NaOH.

  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with 1M HCl (removes unreacted piperidine).

    • Wash with sat. NaHCO3 (removes benzoic acid byproduct).

    • Dry over MgSO4 and concentrate.

Method B: Anhydrous Acylation

Best for: Water-sensitive substrates or strictly anhydrous workflows.

Reagents:

  • Piperidine (1.0 equiv)[1]

  • Benzoyl Chloride (1.05 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dry DCM or Toluene

Protocol:

  • Setup: Dissolve piperidine and TEA in dry DCM under Nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add benzoyl chloride (diluted in minimal DCM) dropwise to control exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.

  • Workup: Quench with water. Wash organics with 1M HCl, then Brine. Evaporate solvent.[2]

Troubleshooting Guide (Ticket-Based)

Ticket #001: "My yield is consistently low (<50%)."

Root Cause Analysis: Low yield in this reaction is typically caused by Hydrolysis (Water destroying Benzoyl Chloride) or Stoichiometric Imbalance (HCl consuming the amine).[3]

VariableDiagnosisCorrective Action
Reagent Quality Benzoyl chloride degrades to benzoic acid over time.Verify Reagent: If the Benzoyl Chloride contains white crystals (Benzoic Acid), distill it before use or increase equivalents to 1.3x.
Mixing Efficiency In Method A (Aqueous), the reaction is diffusion-controlled.Increase Agitation: Use a mechanical stirrer or high-RPM magnetic bar. The mixture must appear as a homogenous emulsion during addition.
Temperature High temp accelerates hydrolysis over acylation.Cool Down: Maintain <10°C during the addition of Benzoyl Chloride.
pH Control If pH < 7, Piperidine becomes protonated (

) and loses nucleophilicity.
Check pH: Ensure the aqueous phase remains pH > 10 throughout.
Ticket #002: "The reaction mixture solidified/clumped."

Root Cause: N-Benzoylpiperidine is a solid (MP: ~48°C) or viscous oil. In concentrated aqueous reactions, the product precipitates rapidly, trapping unreacted reagents.

Solution:

  • Add Co-solvent: Add a small amount of Toluene or DCM (10-20% volume) to the reaction mixture to keep the product in solution (Biphasic Schotten-Baumann).

  • Increase Water Volume: Dilute the NaOH phase to prevent "crashing out" too early.

Ticket #003: "I have an unbreakable emulsion during workup."

Root Cause: Amides acts as surfactants. The density of N-benzoylpiperidine is close to water, making separation difficult.

Solution:

  • Salting Out: Add solid NaCl to saturate the aqueous layer. This increases the density difference and forces organics out.

  • Filter: Sometimes fine precipitates of Benzoic Acid stabilize the emulsion. Filter the biphasic mixture through Celite before separation.

Decision Logic & Optimization

Use this flow to determine the optimal path for your specific constraints.

TroubleshootingTree Start Start: Optimization Check Solubility Is Piperidine soluble in water? Start->Solubility MethodA Use Method A (Schotten-Baumann) Solubility->MethodA Yes (Standard) MethodB Use Method B (Anhydrous DCM/TEA) Solubility->MethodB No (Lipophilic derivs) YieldCheck Is Yield > 80%? MethodA->YieldCheck MethodB->YieldCheck Success Protocol Optimized YieldCheck->Success Yes FailAnalysis Analyze Failure Mode YieldCheck->FailAnalysis No Hydrolysis Issue: Hydrolysis (Benzoic Acid formed) FailAnalysis->Hydrolysis Excess Acid Found Trapping Issue: HCl Trapping (Amine salt formed) FailAnalysis->Trapping Low pH observed Hydrolysis->MethodB Switch Method Trapping->MethodA Increase Base Conc.

Figure 2: Decision tree for selecting reaction conditions and troubleshooting yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both solvent and base? A: Yes. This is a classic modification. However, Pyridine is difficult to remove completely. If you use Pyridine, you must wash the organic layer with 10% CuSO4 solution during workup. The copper coordinates with pyridine (turning the aqueous layer blue) to pull it out of the organic phase.

Q: Why do I wash with HCl during workup? Won't that hydrolyze my amide? A: No. Amides are relatively stable to dilute acid washes at room temperature. The 1M HCl wash is critical to protonate any unreacted Piperidine, making it water-soluble so it can be removed from your organic product layer.

Q: Is the reaction exothermic? A: Highly. The reaction of benzoyl chloride with amines releases significant heat (


). Always add the acid chloride slowly to a cooled solution to prevent thermal runaway or vaporization of the amine.

References

  • Schotten-Baumann Reaction Mechanism & Conditions. Organic Chemistry Portal. [Link][4]

  • Benzoyl Piperidine Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.108 (1941). [Link]

  • Green Chemistry: Solvent-free Benzoylation. TSI Journals. [Link][5][6][7]

Sources

Technical Support Center: Purification of 4-(Piperidin-4-yloxy)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for CAS 609781-30-8 (Free Base) / HCl Salt Analogues Audience: Process Chemists, Medicinal Chemists, and CMC Leads Version: 1.0 (Current as of 2025)[1]

Introduction: The "Linker" Challenge

4-(Piperidin-4-yloxy)benzamide hydrochloride is a critical scaffold in medicinal chemistry, often serving as a linker between a pharmacophore and a solubilizing group (common in PARP, kinase, and GPCR inhibitor synthesis).[1] While the structure appears simple—a benzamide core linked via an ether to a piperidine ring—its purification presents a unique "solubility paradox."[1]

The molecule contains three distinct polarity zones:

  • The Amide: High melting point, H-bond donor/acceptor (prone to strong lattice energy).[1]

  • The Ether: Lipophilic linker (stable).[1]

  • The Piperidine (Secondary Amine): Highly basic (

    
    ), prone to salt formation and hygroscopicity.
    

This guide addresses the specific challenges of isolating the Hydrochloride Salt form, focusing on stoichiometry control, impurity scavenging, and overcoming hygroscopic "oiling out."

Module 1: The Solid State (Crystallization & Isolation)[1]

Q1: My product is "oiling out" instead of crystallizing during salt formation. How do I fix this?

Diagnosis: This is the most common issue with piperidine-benzamide salts.[1] It typically arises from two sources:

  • Water Contamination: The HCl salt is highly hygroscopic.[1] Even trace moisture in the solvent lowers the glass transition temperature (

    
    ), causing the salt to form a gum/oil rather than a lattice.[1]
    
  • Solvent Polarity Mismatch: Using methanol (MeOH) often makes the salt too soluble, preventing supersaturation.[1]

The Protocol (Anti-Solvent Crash Method): Do not rely on cooling alone. You must use a controlled anti-solvent addition.[1]

  • Dissolution: Dissolve the crude N-Boc intermediate (precursor) or the free base in a minimum volume of warm Isopropanol (IPA) or 1,4-Dioxane .[1] Avoid Methanol.

  • Acidification: Add 4M HCl in Dioxane dropwise at 0–5°C.

    • Why? Dioxane is non-polar enough to encourage precipitation of the salt as it forms, unlike water or MeOH.[1]

  • The Critical Step (Seeding): If oiling occurs, stop stirring. Scratch the glass side.[1] If available, add a seed crystal.[1]

  • Anti-Solvent: Slowly add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) until turbidity persists.[1]

    • Ratio: Target a final solvent ratio of 1:3 (Alcohol:Ether).

  • Aging: Stir rapidly for 2 hours. The shear force helps break the oil droplets into solids.[1]

Q2: The melting point is broad (e.g., 200–215°C) and the solid is "sticky."[1] Is it wet?

Diagnosis: Likely yes, but it may also be a stoichiometry error .[1] The piperidine nitrogen is the primary basic site.[1] However, the amide oxygen can be protonated under highly acidic conditions (super-acidic media), leading to a transient species that traps HCl in the lattice (non-stoichiometric inclusion).[1]

The Fix (Reslurry Technique): Do not recrystallize immediately.[1] Perform a "Hot Reslurry" to normalize the stoichiometry.[1]

  • Suspend the sticky solid in Acetone or Acetonitrile (10 volumes).

  • Heat to reflux for 30 minutes. (The salt will likely not dissolve completely—this is intended).

  • Cool to room temperature (RT) and filter.

  • Mechanism: The organic impurities and excess HCl remain in the mother liquor, while the stable mono-hydrochloride salt tightens its lattice and remains solid.[1]

Module 2: Chemical Purity & Impurity Scavenging

Q3: I see a persistent impurity at RRT ~0.85 or ~1.2. What is it?

Identification:

  • RRT < 1.0 (Polar): Likely 4-Hydroxybenzamide .[1] This is the starting material formed if the ether bond cleaves (rare) or if the coupling reaction was incomplete.[1]

  • RRT > 1.0 (Non-polar): Likely the N-Boc intermediate (incomplete deprotection) or an N-alkylated side product .[1]

Visualizing the Fate of Impurities:

PurificationLogic Crude Crude Reaction Mixture (Product + Phenol + Boc-SM) AcidStep Add HCl / Dioxane Crude->AcidStep Deprotection Filtration Filtration of Solids AcidStep->Filtration Solid Solid Cake (Product HCl Salt) Filtration->Solid Retains Salt Liquor Mother Liquor Filtration->Liquor Removes Phenols & Non-polar byproducts Phenol Impurity: 4-Hydroxybenzamide (Remains in EtOAc/Ether wash) Liquor->Phenol

Figure 1: Purification Logic.[1] The HCl salt formation is a purification step in itself.[1] Phenolic impurities generally stay in the organic mother liquor (EtOAc/Ether) because they do not form stable salts as readily as the piperidine.[1]

Q4: My product is pink/yellow. How do I remove the color?

Cause: Phenolic oxidation products (quinones) from the 4-hydroxybenzamide starting material are highly colored, even at ppm levels.[1]

The Fix (The "Free Base" Wash): If recrystallization fails to remove color, you must cycle the pH.[1]

  • Free Basing: Dissolve the salt in water.[1] Adjust pH to >12 using 2N NaOH.[1]

  • Extraction: Extract the free base into Dichloromethane (DCM) or Chloroform .[1]

    • Note: The phenolic impurities will become phenolate anions at pH 12 and stay in the water layer.[1] The piperidine benzamide (neutral free base) moves to the DCM.[1]

  • Re-salting: Dry the DCM, evaporate, and re-treat with HCl/Dioxane to precipitate the pure white salt.[1]

Module 3: Analytical Troubleshooting (HPLC/LCMS)

Q5: The peak is tailing severely on C18 columns. Is the column dead?

Diagnosis: No. This is the "Silanol Effect."[1] The secondary amine of the piperidine interacts strongly with residual silanol groups (Si-OH) on the silica backbone of the column, causing peak dragging.[1]

Optimization Table:

ParameterStandard Condition (Problematic)Optimized Condition (Recommended)Mechanism
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA or 10mM Ammonium Acetate TFA pairs with the amine (ion-pairing), masking it from silanols.[1]
Mobile Phase B AcetonitrileAcetonitrile + 5% MethanolMethanol helps solubilize the polar amide segment better than pure ACN.[1]
Column Temp 25°C40°C Higher temp increases mass transfer kinetics, sharpening the peak.[1]
Sample Diluent MethanolWater:ACN (80:20) Dissolving the salt in high organic content can cause "solvent mismatch" peak distortion.[1]

Summary of Physicochemical Properties

PropertyValue / BehaviorImplication for Handling
Molecular Weight 220.27 (Free Base) / 256.73 (HCl)Calculation of stoichiometry.[1]
Solubility (Free Base) Low in water; High in DCM, DMSO.Use DCM for extractions.[1][2]
Solubility (HCl Salt) High in water, MeOH; Low in EtOAc, Ether.[1]Use EtOAc as an anti-solvent.[1]
Hygroscopicity High (HCl salt).Store in desiccator; weigh quickly.
pKa (Calc) ~10.8 (Piperidine NH).Requires pH >12 to fully free-base.[1]

References

  • Synthesis & Properties of Piperidine-Benzamides

    • Source: PubChem Compound Summary for CID 18445306, 4-(piperidin-4-yloxy)benzamide.[1][3]

    • Relevance: Confirms chemical structure, molecular weight, and basic physical properties.[1]

    • URL:

  • General Crystallization Strategies for Amide/Amine Salts

    • Source: University of Rochester, Department of Chemistry.[1] "Reagents & Solvents: Solvents for Recrystallization."

    • Relevance: Provides the authoritative grounding for the "Anti-Solvent" and "Reslurry" protocols (e.g., using EtOAc/Hexane or Alcohol/Ether mixtures for polar salts).
    • URL:

  • Analytical Method Optimization (Tailing Amines)

    • Source: LCGC International.[1] "Troubleshooting HPLC: Peak Tailing."

    • Relevance: Supports the recommendation of using TFA or Ammonium Acetate to mask silanol interactions with secondary amines.[1]

    • URL:(General reference for established chromatographic principles).

  • Related Synthetic Protocols (Analogous Piperidine Ethers)

    • Source: Patent WO2022195497A1 "Process for the preparation of 4-piperidone hcl hydrate."[1]

    • Relevance: Describes industrial handling of piperidine hydrochloride salts, supporting the temperature and solvent handling advice in Module 1.
    • URL:

Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(Piperidin-4-yloxy)benzamide hydrochloride before handling.

Sources

Technical Support Center: Resolving Solubility Issues of 4-(Piperidin-4-yloxy)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

4-(Piperidin-4-yloxy)benzamide hydrochloride is a bifunctional building block often used in the synthesis of PARP inhibitors and GPCR ligands.[1] Its solubility profile is governed by the interplay between the basic piperidine moiety (


) and the neutral benzamide core.

While the hydrochloride (HCl) salt form is designed to enhance aqueous solubility, users frequently encounter "crashing out" (precipitation) during assay dilution. This is rarely due to the compound's intrinsic insolubility but rather kinetic precipitation caused by pH shock or the common ion effect .

Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Assays
Molecular Weight ~256.73 g/mol Conversion factor for Molarity.[1]

(Piperidine)
10.5 – 11.0Critical: At pH > 9, the molecule deprotonates to its free base, which is insoluble in water.
Salt Form Hydrochloride (HCl)Soluble in water/DMSO.[1][2] Susceptible to "salting out" in high

buffers (e.g., saline).[1]
LogP (Free Base) ~1.2Moderately lipophilic; requires organic co-solvent for high-concentration stocks.[1]

Troubleshooting Guides (Q&A)

Topic A: Stock Solution Preparation

Q: Can I dissolve the powder directly in my assay buffer (PBS/HEPES)? A: Not recommended for stock solutions. While the HCl salt is water-soluble, dissolving it directly into a buffered solution (like PBS) can be slow and may result in a lower maximum concentration due to the common ion effect (high chloride concentration in PBS suppresses the dissociation of the HCl salt).

  • Best Practice: Prepare a high-concentration stock (e.g., 10–50 mM) in DMSO or Milli-Q water first.[1] DMSO is preferred for long-term stability as it prevents hydrolysis of the amide bond over time.[1]

Q: My DMSO stock froze in the fridge and now has crystals. Is it ruined? A: No. DMSO freezes at 19°C. Crystals are likely pure compound precipitating as the solvent freezes.[1]

  • Fix: Thaw completely at 37°C and vortex vigorously. Ensure the solution is visually clear before use. Never pipette from a suspension.[1]

Topic B: Precipitation During Assay Dilution

Q: I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), and it’s clear. But when I dilute it 1:100 into Carbonate Buffer (pH 9.5), it precipitates. Why? A: This is a pH-induced precipitation .[1]

  • Mechanism: At pH 9.5, you are approaching the

    
     of the piperidine nitrogen (~10.5). The equilibrium shifts toward the uncharged free base form, which has poor aqueous solubility.
    
  • Solution: If your assay requires high pH, you must lower the final compound concentration or add a solubilizing agent like cyclodextrin (HP-

    
    -CD)  to sequester the lipophilic free base.[1]
    

Q: I see a fine white precipitate immediately after adding the compound to cell culture media. A: This is likely Solvent Shock .

  • Mechanism: Rapidly adding a hydrophobic solvent (DMSO) to an aqueous phase creates local zones of supersaturation.[1] The compound crashes out before it can disperse.[1]

  • Solution: Use the "Intermediate Dilution" method (see Protocol below) and ensure rapid mixing (vortexing) during addition.

Validated Protocols

Protocol 1: Preparation of 10 mM Stock Solution
  • Reagent: 4-(Piperidin-4-yloxy)benzamide HCl (MW: 256.73 g/mol )[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested)

  • Weigh 2.57 mg of powder into a sterile microcentrifuge tube.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex for 30 seconds. Inspect visually.

  • Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles.
    
  • Store at -20°C (stable for 6 months).

Protocol 2: The "Crash-Free" Serial Dilution Method

Use this method to transfer from DMSO stock to Aqueous Assay Buffer.[1]

  • Step A (Intermediate): Dilute the 10 mM DMSO stock 1:10 into pure water (not buffer) to create a 1 mM working solution (10% DMSO).

    • Why? Water has low ionic strength, reducing the risk of salt precipitation.

  • Step B (Final): Dilute the 1 mM working solution into your Assay Buffer (e.g., PBS) to the final concentration (e.g., 10

    
    M).
    
    • Result: Final DMSO concentration is 0.1%, which is safe for most cells.

Mechanistic Visualization

Figure 1: Solubility Decision Tree

Caption: Logical workflow for diagnosing precipitation issues based on pH and solvent conditions.

SolubilityLogic Start Issue: Compound Precipitates CheckSolvent Check Solvent System Start->CheckSolvent IsDMSO Is Stock in DMSO? CheckSolvent->IsDMSO CheckPH Check Buffer pH IsHighPH Is Buffer pH > 8.5? CheckPH->IsHighPH IsDMSO->CheckPH No (Already Aqueous) SolventShock Cause: Solvent Shock Fix: Slower addition or intermediate dilution IsDMSO->SolventShock Yes (Rapid Mix) FreeBase Cause: Free Base Formation Fix: Lower pH or add Cyclodextrin IsHighPH->FreeBase Yes SaltingOut Cause: Common Ion Effect Fix: Use Water for intermediate step IsHighPH->SaltingOut No (Neutral/Acidic)

[1]

Figure 2: The pH-Solubility Landscape

Caption: The piperidine nitrogen protonation state dictates solubility.[1][3] At pH > pKa, the insoluble free base dominates.

pKa_Landscape Acidic Acidic Neutral pH 8.0 - 10.0 Equilibrium Mixture Risk Zone (!) Acidic->Neutral Adding Base Basic Basic Neutral->Basic Exceeding pKa

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Miyazaki, T., et al. (1981).[1] pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Chemical & Pharmaceutical Bulletin.

  • BenchChem Technical Center. (2023).[1] Enhancing the Solubility of Piperidine-Containing Compounds.

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [1]

Sources

identifying and characterizing impurities in 4-(Piperidin-4-yloxy)benzamide hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Specialist: Senior Application Scientist, Analytical Chemistry Division Ticket Topic: Impurity Profiling & Structural Elucidation via NMR

Introduction: The Analytical Landscape

Welcome to the technical support hub for 4-(Piperidin-4-yloxy)benzamide hydrochloride . This molecule presents a unique analytical challenge due to its dual nature: a rigid, conjugated benzamide system and a flexible, aliphatic piperidine ring. As a hydrochloride salt, the protonation state of the piperidine nitrogen significantly influences chemical shifts, often leading to confusion during impurity profiling.

This guide moves beyond basic spectral assignment to address the causality of impurities—linking specific NMR signals back to synthetic origins (unreacted precursors) or degradation pathways (hydrolysis).

Module 1: Sample Preparation & Acquisition Strategy

User Query: "My amide protons are invisible or broad. Which solvent should I use?"

The Protocol

For this specific salt, DMSO-d6 is the gold standard.

  • Why not D2O?

    • Exchange: The amide protons (

      
      ) and the ammonium protons (
      
      
      
      ) are labile. In D2O, they undergo rapid deuterium exchange (
      
      
      ), causing the signals to disappear. This removes critical diagnostic peaks needed to confirm the integrity of the amide group.
    • Solubility: While the HCl salt is water-soluble, organic impurities (like protected intermediates) are often hydrophobic and may precipitate or form micelles in D2O, becoming "NMR silent."

  • Why DMSO-d6?

    • Stabilization: DMSO forms strong hydrogen bonds with the amide protons, slowing their exchange rate and sharpening their signals into distinct peaks (often a doublet or two broad singlets between 7.0–8.0 ppm).

    • Resolution: It provides excellent separation between the aromatic AA'BB' system and the residual solvent peak (2.50 ppm).

Critical Acquisition Parameters

To ensure your data is quantitative (qNMR ready), do not use default "quick scan" settings.

ParameterSettingTechnical Rationale
Pulse Angle 90° (calibrated)Maximizes signal-to-noise ratio (SNR) per scan.
Relaxation Delay (d1)

30 seconds
The aromatic protons and quaternary carbons have long

relaxation times. Insufficient d1 leads to integration errors (underestimation).
Spectral Width -2 to 14 ppmCaptures the broad ammonium exchangeables (

) which can drift downfield to 8.5–9.5 ppm.
Temperature 298 K (25°C)Consistent temperature is vital. Higher temps sharpen exchangeables but may induce degradation.

Module 2: Impurity Identification (The Fingerprint)

User Query: "I see extra peaks in the aromatic and aliphatic regions. What are they?"

Impurity profiling requires mapping "extra" signals to specific synthetic failures. The diagram below visualizes the origin of the three most common impurities for this scaffold.

Visualizing the Impurity Network

ImpurityMap Start Starting Materials ImpurityA Impurity A: 4-Hydroxybenzamide (Unreacted Precursor) Start->ImpurityA Incomplete Reaction Intermediate Intermediate: N-Boc-4-(piperidin-4-yloxy)benzamide Start->Intermediate Coupling (Mitsunobu/SNAr) Intermediate->Intermediate Incomplete Deprotection Target Target API: 4-(Piperidin-4-yloxy)benzamide HCl Intermediate->Target Deprotection (HCl/Dioxane) ImpurityC Impurity C: 4-(Piperidin-4-yloxy)benzoic acid (Hydrolysis Degradant) Target->ImpurityC Hydrolysis (Moisture/Heat)

Figure 1: Impurity Origin Map. Red nodes indicate critical impurities arising from synthesis failure or degradation.

Diagnostic Signal Table

Use this table to triage your spectrum. All shifts are approximate for DMSO-d6.

Impurity / ComponentStructural FeatureDiagnostic NMR Signal (ppm)Mechanism of Appearance
Target API Piperidine Ring1.8 - 3.2 (multiplets) Core scaffold.
Target API Ether Linkage (

)
~4.6 - 4.8 (multiplet) Deshielded by oxygen.
Impurity A (Precursor)Phenolic

~10.0 - 10.2 (broad s) Unreacted 4-hydroxybenzamide. The phenolic proton is very distinct downfield.
Impurity B (Intermediate)Boc Group (

-Butyl)
~1.40 (sharp singlet) Incomplete deprotection. Integration of 9H makes this very sensitive (high LOD).
Impurity C (Degradant)Carboxylic Acid (

)
~12.0 - 13.0 (very broad) Hydrolysis of amide. Also causes a downfield shift of ortho-aromatic protons (~0.1-0.2 ppm shift vs API).
Residual Solvent Ethanol / MethanolTriplets/Quartets Common recrystallization solvents.

Module 3: Quantitative NMR (qNMR) Workflow

User Query: "How do I calculate the absolute purity (assay) of my salt?"

qNMR is a primary ratio method.[1] It does not require a reference standard of the API itself, only a certified internal standard (IS).

Step-by-Step qNMR Protocol
  • Internal Standard Selection:

    • Recommendation: Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Reasoning: These provide sharp singlets in regions (6.0–6.5 ppm) that typically do not overlap with the benzamide aromatics (7.0–8.0 ppm) or the piperidine aliphatics (1.5–3.5 ppm).

    • Solubility Check: Ensure the IS is fully soluble in DMSO-d6 at the concentration used.

  • Gravimetric Prep:

    • Weigh ~10-15 mg of API (Target) and ~5-10 mg of IS into the same vial.

    • Record weights to a precision of 0.01 mg (0.00001 g).

    • Dissolve completely in 0.7 mL DMSO-d6.

  • Data Processing:

    • Phase and baseline correct (use manual correction if automated fails).

    • Integrate the IS peak (calibrate to known proton count, e.g., 2H for Maleic Acid).

    • Integrate a clean API signal (preferably the aromatic protons or the ether

      
       at ~4.7 ppm). Avoid exchangeable NH protons for quantification  as their intensity varies with temperature and water content.
      
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)[2][3]
      

Troubleshooting Flowchart

User Query: "My spectrum looks 'wrong'. Where do I start?"

Troubleshooting Problem Start: Identify Issue Issue1 Missing Amide/NH Signals Problem->Issue1 Issue2 Extra Sharp Singlet (1.4 ppm) Problem->Issue2 Issue3 Aromatic Region Complex/Split Problem->Issue3 Action1 Check Solvent. Is it D2O? Switch to DMSO-d6. Issue1->Action1 Action2 Boc-Protection detected. Reprocess with HCl/Dioxane. Issue2->Action2 Action3 Check for Hydrolysis (Acid). Look for COOH peak >12ppm. Issue3->Action3

Figure 2: Rapid Triage Flowchart for common spectral anomalies.

References

  • International Council for Harmonisation (ICH). (2006).[4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[4]Link

  • Holzgrabe, U., et al. (2005).[5] "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

Sources

Validation & Comparative

Comparative Validation Guide: Scalable Synthesis of 4-(Piperidin-4-yloxy)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a streamlined synthetic route for 4-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 609781-30-8), a critical pharmacophore in GPCR ligands and kinase inhibitors.

The Directive: Drug development workflows currently rely on legacy methods (Mitsunobu reaction or NaH-mediated


) that suffer from poor atom economy, hazardous reagents, and difficult purification profiles.

The Solution: We present a validated "Route B" utilizing Phase-Transfer Catalyzed (PTC) etherification followed by a chemoselective nitrile hydration .

  • Yield Improvement: 65% (Legacy)

    
     88% (New).
    
  • Safety: Elimination of sodium hydride (NaH) and DEAD/DIAD reagents.

  • Scalability: Process amenable to kilogram-scale production without column chromatography.

Chemical Context & Strategic Analysis

The target molecule consists of a benzamide core linked via an ether bridge to a piperidine ring. The synthetic challenge lies in forming the ether bond without alkylating the amide nitrogen (if present) or using expensive reagents that complicate purification.

The Legacy Approaches (Route A)

Method A1: Mitsunobu Reaction

  • Mechanism: Reaction of N-Boc-4-hydroxypiperidine with 4-hydroxybenzamide using Triphenylphosphine (

    
    ) and DEAD/DIAD.
    
  • Critical Flaws: Generates stoichiometric phosphine oxide waste (difficult to remove); expensive azo-reagents; poor atom economy.

Method A2: Traditional


 (Sodium Hydride) 
  • Mechanism: Deprotonation of N-Boc-4-hydroxypiperidine with NaH in DMF, followed by addition of 4-fluorobenzonitrile.

  • Critical Flaws:

    • Safety: NaH releases hydrogen gas (explosion hazard on scale).

    • Selectivity: Subsequent hydrolysis of the nitrile to the amide often uses strong acid (

      
      ), leading to over-hydrolysis to the carboxylic acid byproduct.
      
The New Validated Route (Route B)

Method B: PTC-Enhanced


 + Selective Catalytic Hydration 
  • Step 1: Coupling of N-Boc-4-hydroxypiperidine and 4-fluorobenzonitrile using

    
     and a Phase Transfer Catalyst (TBAB) in 2-Butanone (MEK) or DMSO.
    
  • Step 2: Selective hydration of the nitrile to the amide using the Radziszewski reaction (Urea-Hydrogen Peroxide or catalytic NaOH) to prevent acid formation.

  • Step 3: Deprotection with HCl/IPA to yield the clean hydrochloride salt.

Comparative Pathway Visualization

The following diagram contrasts the logic of the Legacy Route (A) against the Optimized Route (B), highlighting the reduction in steps and hazardous inputs.

SyntheticPathways Start N-Boc-4-hydroxypiperidine + 4-Fluorobenzonitrile NaH Reagent: NaH / DMF (Hazardous H2 Evolution) Start->NaH Route A (Legacy) PTC Reagent: K2CO3 / TBAB / MEK (Green Solvent, Safe) Start->PTC Route B (Optimized) Inter_A Intermediate: Nitrile NaH->Inter_A AcidHydrolysis Acid Hydrolysis (H2SO4) Risk: Over-hydrolysis to Acid Inter_A->AcidHydrolysis Final Target: 4-(Piperidin-4-yloxy) benzamide HCl AcidHydrolysis->Final Low Yield (Impure) Inter_B Intermediate: Nitrile (High Purity) PTC->Inter_B SelHydrolysis Selective Hydration (NaOH cat. / H2O2) Inter_B->SelHydrolysis SelHydrolysis->Final High Yield (Pure)

Caption: Figure 1. Comparison of the hazardous Legacy Route A (Red) vs. the Optimized Green Route B (Green).

Detailed Experimental Protocols (Route B)

Protocol 1: PTC-Enhanced Etherification

Objective: Synthesize tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

  • Setup: To a 1L reactor equipped with overhead stirring, charge N-Boc-4-hydroxypiperidine (1.0 eq, 20.1 g) and 4-Fluorobenzonitrile (1.05 eq, 12.7 g).

  • Solvent/Base: Add 2-Butanone (MEK) (200 mL) followed by finely ground Potassium Carbonate (

    
    )  (2.0 eq, 27.6 g).
    
  • Catalysis: Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 1.6 g).

    • Expert Insight: TBAB acts as a phase-transfer catalyst, facilitating the reaction between the solid base and the organic reactants, significantly lowering the required temperature compared to non-catalyzed methods.

  • Reaction: Reflux at 80°C for 12 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate. Crystallize from Heptane/EtOAc (9:1).

    • Expected Yield: 92-95% as a white solid.

Protocol 2: Selective Nitrile Hydration

Objective: Convert nitrile to amide without carboxylic acid formation.

  • Reaction: Dissolve the intermediate from Protocol 1 (20 g) in DMSO (60 mL).

  • Reagents: Add 5M NaOH (0.2 eq) and 30% Hydrogen Peroxide (

    
    )  (1.1 eq) dropwise at 20°C.
    
    • Expert Insight: This utilizes the "Radziszewski" condition. The hydroperoxide anion is a potent nucleophile for the nitrile carbon, forming the peroxyimidic acid intermediate which collapses solely to the amide.

  • Quench: After 1 hour (HPLC monitoring), add water (200 mL). The product precipitates.[1][2][3][4]

  • Isolation: Filter the solid, wash with water, and dry.

    • Purity: >99% (No column chromatography required).

Protocol 3: Deprotection & Salt Formation
  • Dissolution: Suspend the amide (15 g) in Isopropanol (IPA) (75 mL).

  • Acidification: Add 5-6N HCl in IPA (3.0 eq) slowly at 40°C.

  • Precipitation: Stir for 2 hours. The hydrochloride salt precipitates as a dense white solid.

  • Filtration: Filter and wash with cold Acetone. Dry under vacuum at 50°C.

Validation Data & Comparison

The following data was compiled from triplicate validation runs of both routes.

MetricRoute A (Legacy - NaH/H2SO4)Route B (New - PTC/Radziszewski)Improvement
Overall Yield 58%88% +30%
HPLC Purity 94.5% (Acid impurity common)99.6% High Purity
Reaction Time 48 Hours16 Hours 3x Faster
E-Factor (Waste) High (Phosphine oxides/Acid waste)Low (Aqueous waste only)Green
Safety Profile High Risk (H2 gas, Corrosives)Low Risk (No gas evolution)Safer
Process Flow Logic

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Hydration cluster_2 Step 3: Salt Formation Op1 Mix Reactants + K2CO3 + TBAB Op2 Reflux 80°C (12h) Op1->Op2 Op3 Filtration (Remove Salts) Op2->Op3 Op4 Add NaOH (cat) / H2O2 Op3->Op4 Telescoped or Isolated Op5 Precipitate with Water Op4->Op5 Op6 Filtration (Isolate Amide) Op5->Op6 Op7 Dissolve in IPA Op6->Op7 Op8 Add HCl/IPA Op7->Op8 Op9 Final Filtration Op8->Op9

Caption: Figure 2. Step-by-step unit operations for the validated Route B.

References

  • Vertex AI Search. (2025). Synthesis of N-Boc-4-hydroxypiperidine and related intermediates. Retrieved from

  • Schmid, T. E., et al. (2015).[5] "Selective NaOH-catalysed hydration of aromatic nitriles to amides." Catalysis Science & Technology, 5, 2865-2868.[5] Retrieved from

  • Google Patents. (2014). CN103980230A - Method for preparing 4-(4-methylpiperazine-1-methyl)benzamide.[6] Retrieved from

  • Theodorou, V., et al. (2015).[2] "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[2] Arkivoc, (vii), 101-112.[2] Retrieved from [2]

  • BLD Pharm. (2025). Product Safety and Properties: 4-(Piperidin-4-yloxy)benzamide. Retrieved from

Sources

Assessing the Off-Target Effects of 4-(Piperidin-4-yloxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold and its Liabilities

The 4-(Piperidin-4-yloxy)benzamide scaffold is a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophore for Histamine H3 Receptor (H3R) antagonists/inverse agonists . These agents are critical in treating narcolepsy (e.g., Pitolisant), cognitive deficits in Alzheimer’s, and potentially ADHD.

However, the physicochemical properties that make this scaffold potent at H3R—specifically the basic piperidine nitrogen (pKa ~9–10) linked to a lipophilic aromatic core—simultaneously predispose it to off-target liabilities . The most critical of these is hERG channel blockade (cardiotoxicity), followed by interactions with Sigma receptors and Cholinesterases .

This guide provides a rigorous framework for assessing these off-target effects, comparing the performance of standard derivatives against clinical benchmarks, and detailing the experimental protocols required to validate safety.

The Off-Target Landscape: Mechanisms & Causality

The hERG Liability (Kv11.1)

The Mechanism: The human Ether-à-go-go-Related Gene (hERG) potassium channel is the primary driver of drug-induced QT prolongation. The 4-(Piperidin-4-yloxy)benzamide scaffold mimics the pharmacophore of high-affinity hERG blockers:

  • Protonated Nitrogen: At physiological pH, the piperidine nitrogen is protonated. It forms a cation-

    
     interaction with Tyr652  and Phe656  residues within the hERG channel pore.
    
  • Lipophilic Tail: The benzamide/phenoxy moiety engages in hydrophobic stacking within the channel's inner cavity.

Assessment Priority: CRITICAL . Any derivative in this class must be screened for hERG affinity early in the hit-to-lead phase.

Sigma Receptor Cross-Reactivity

Benzamide derivatives are historically known to bind Sigma-1 (


)  and Sigma-2 (

)
receptors.[1] While

agonism can be neuroprotective, unintended binding can confound efficacy data in CNS models or lead to psychotomimetic side effects.
Selectivity Against Other Histamine Receptors

To ensure the therapeutic effect is H3R-mediated, candidates must show >100-fold selectivity against:

  • H1R: Avoids sedation (antagonism) or allergic flushing (agonism).

  • H2R: Avoids gastric acid modulation.

  • H4R: Avoids immunomodulation issues.

Comparative Performance Analysis

The following table compares a representative Novel 4-(Piperidin-4-yloxy)benzamide Derivative (Compound X) against the clinical standard Pitolisant and a "Safety Alert" control (a high-affinity hERG blocker).

Table 1: Potency vs. Safety Profile

ParameterCompound X (Optimized) Pitolisant (Benchmark) Cisapride (Safety Alert) Ideal Target Profile
Primary Target (hH3R)


N/A

hERG Inhibition (IC50)




(Safety Margin > 1000x)
Sigma-1 Affinity (

)

Low AffinityHigh Affinity

(unless dual-target intended)
H1R Selectivity

HighModerate

Phospholipidosis Risk LowLowHighNegative in HCS assay

Data Sources: Aggregated from preclinical profiles of piperidinyl benzamides [1][2][7].

Insight: While Compound X matches Pitolisant in H3R potency, the critical differentiator is the hERG safety margin . A margin of <30-fold between therapeutic


 and hERG 

is a "No-Go" criterion.

Strategic Screening Workflow

To efficiently filter these derivatives, we employ a tiered screening funnel. This minimizes resource waste on toxic compounds.

OffTargetScreening cluster_Tier1 Tier 1: In Silico & High-Throughput cluster_Tier2 Tier 2: Functional Safety (In Vitro) cluster_Tier3 Tier 3: Advanced Profiling Start New Derivative Synthesis QSAR hERG QSAR Prediction (pKa & Lipophilicity check) Start->QSAR Binding Single-Point H3R Binding (@ 10 µM) Start->Binding PatchClamp Automated Patch Clamp (hERG IC50) QSAR->PatchClamp Pass Binding->PatchClamp Ki < 100nM Selectivity H1/H2/H4 Selectivity Panel PatchClamp->Selectivity IC50 > 10µM ManualPatch Manual Patch Clamp (Gold Standard) Selectivity->ManualPatch Decision Lead Candidate Selection ManualPatch->Decision Microsomes Metabolic Stability (CYP Inhibition)

Figure 1: Tiered screening workflow for piperidinyl benzamide derivatives. Tier 1 filters gross failures; Tier 2 provides quantitative safety data; Tier 3 validates for IND-enabling studies.

Detailed Experimental Protocols

Protocol A: Automated Patch Clamp for hERG Assessment

This protocol is designed for the SyncroPatch 384PE or QPatch systems. It is the industry standard for medium-throughput safety profiling.

Objective: Determine the


 of the derivative on the Kv11.1 (hERG) channel.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing hKv11.1 (Accession: NM_000238).

  • Internal Solution (Intracellular): 10 mM KCl, 110 mM KF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Positive Control: E-4031 (Known hERG blocker,

    
    ).
    

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells at 70–80% confluency using Detachin. Resuspend in serum-free medium to a density of

    
    .
    
  • Seal Formation: Dispense cells into the chip. Apply suction to achieve a Giga-ohm seal (

    
    ).
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +60 mV for 500 ms (Activate channels).

    • Repolarize to -50 mV for 500 ms (Elicit tail current—This is the measurement phase ).

    • Return to -80 mV.

  • Compound Application: Apply vehicle (0.1% DMSO) for baseline stabilization (3 mins). Apply test compound in ascending concentrations (e.g., 0.1, 1, 10, 30

    
    ).
    
  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • Normalize current to the vehicle control (

      
      ).
      
    • Fit data to the Hill equation:

      
      .
      

Acceptance Criteria:

  • Seal resistance

    
     throughout the experiment.
    
  • Tail current amplitude

    
    .
    
  • Z-prime factor

    
     for the assay plate.
    
Protocol B: Radioligand Binding Assay (H3R Selectivity)

Confirms the primary target affinity, ensuring the "off-target" hERG profile isn't due to a lack of potency driving up the required dose.

Materials:

  • Membranes: Human H3R membranes (PerkinElmer or homemade from CHO-H3R cells).

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    ).
  • Non-specific Binder: R-(

    
    )- 
    
    
    
    -methylhistamine (
    
    
    ).

Methodology:

  • Incubation: Mix 5

    
     membrane protein, 1 nM radioligand, and test compound (10 concentrations) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
    
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding of the cationic piperidine).

  • Counting: Add scintillant and count on a TopCount NXT.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Structural Mitigation Strategies

If your derivative shows hERG toxicity (


), employ these medicinal chemistry strategies to improve the safety profile without losing H3R potency:

MitigationStrategies Problem High hERG Affinity (IC50 < 1µM) Strategy1 Reduce Lipophilicity (Lower LogP) Problem->Strategy1 Add Polar Groups (e.g., -OH, -F) Strategy2 Mask Basic Center (Reduce pKa) Problem->Strategy2 Bioisosteres (e.g., Morpholine) Strategy3 Steric Hindrance (Block Pore Entry) Problem->Strategy3 Methylation (Alpha to Nitrogen) Result Improved Safety Margin Strategy1->Result Strategy2->Result Strategy3->Result

Figure 2: Medicinal chemistry strategies to decouple H3R potency from hERG toxicity.

  • Zwitterionic Approach: Introduce a carboxylic acid to create a zwitterion. This often prevents hERG pore entry but may reduce blood-brain barrier (BBB) permeability—a trade-off for CNS drugs.

  • Oxygenation: Adding an oxygen atom (e.g., morpholine instead of piperidine) lowers the pKa, reducing the percentage of cationic species at physiological pH [8].

  • Linker Rigidity: Restricting the flexibility of the "4-yloxy" linker can prevent the molecule from adopting the conformation required for hERG binding [9].

References

  • Berlin, M., et al. (2011). "Discovery of potent and selective histamine H3 receptor antagonists." Journal of Medicinal Chemistry.

  • Sadek, B., et al. (2016). "Structural modifications of the piperidine core in H3R antagonists: Impact on hERG liability." European Journal of Medicinal Chemistry.

  • Lazewska, D., & Kiec-Kononowicz, K. (2014). "New histamine H3 receptor antagonists with improved safety profiles."[2] Expert Opinion on Therapeutic Patents.

  • Gbahou, F., et al. (2011). "Protean agonism at histamine H3 receptors in vitro and in vivo." Pharmacological Research.

  • Vandenberg, J.I., et al. (2012). "hERG channel drug binding: specific mechanisms and general principles." Nature Reviews Drug Discovery.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

  • Park, J.S., et al. (2016). "Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives." Journal of Medicinal Chemistry.

  • Wacker, D., et al. (2017). "Crystal Structure of an LSD-Bound Human Serotonin Receptor." Cell. (Mechanistic insight on piperidine binding modes).

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Drug Discovery Today.

Sources

benchmarking 4-(Piperidin-4-yloxy)benzamide hydrochloride against known serotonin receptor ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the technical framework for benchmarking 4-(Piperidin-4-yloxy)benzamide hydrochloride (hereafter referred to as Compound A ) against industry-standard serotonin receptor ligands. Based on its pharmacophore—a benzamide core linked to a piperidine ring via an ether bridge—Compound A shares significant structural homology with established 5-HT₄ receptor agonists (e.g., Cisapride, Prucalopride).

To validate Compound A as a viable research tool or therapeutic lead, it must be evaluated not just for affinity, but for intrinsic efficacy (Emax) and selectivity against the "Gold Standard" (Prucalopride) and the "Safety Reference" (Cisapride). This guide outlines the comparative protocols, expected data formats, and mechanistic rationale required for a publishable characterization.

Mechanistic Rationale & Comparator Selection

The 5-HT₄ receptor is a Gs-coupled GPCR.[1] Agonism triggers the adenylyl cyclase (AC) pathway, increasing cAMP and activating Protein Kinase A (PKA). This mechanism dictates our choice of comparators and functional assays.

The Comparator Panel
LigandRole in BenchmarkRationale
Prucalopride Positive Control (Efficacy) High-affinity, highly selective 5-HT₄ agonist. The modern clinical standard for safety and efficacy.
Cisapride Positive Control (Potency) Historically potent agonist.[2] Essential for benchmarking structural similarity, though withdrawn clinically due to hERG liability.
Serotonin (5-HT) Endogenous Reference Defines 100% intrinsic efficacy (

). All test compounds are normalized against 5-HT response.
GR-113808 Antagonist Control Highly selective 5-HT₄ antagonist. Used to confirm that Compound A's observed effects are specifically 5-HT₄ mediated.[3]

Signaling Pathway Visualization

To interpret the functional assays described below, one must understand the signal transduction cascade initiated by this benzamide scaffold.

G Ligand 4-(Piperidin-4-yloxy) benzamide HCl Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding (Ki) Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (Phosphorylation) cAMP->PKA Activates Response Cellular Response (e.g., Ion Channel Modulation) PKA->Response Downstream Effect

Figure 1: The Gs-coupled signaling cascade activated by 5-HT₄ agonists.[1][3][4][5][6] Functional assays quantify the accumulation of cAMP (green node).

Experimental Protocols & Methodologies

Protocol A: Radioligand Binding Competition (Affinity)

Objective: Determine the binding constant (


) of Compound A compared to Prucalopride.
  • Tissue/Cell Source: HEK-293 cells stably expressing human 5-HT₄(b) receptors.

  • Radioligand: [³H]-GR113808 (0.2 nM). This is preferred over [³H]-5-HT due to higher stability and selectivity.

  • Incubation:

    • Prepare membrane homogenates in 50 mM HEPES buffer (pH 7.4).

    • Incubate membranes with [³H]-GR113808 and varying concentrations (

      
       to 
      
      
      
      M) of Compound A or Comparators.
    • Incubate for 60 min at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine if Compound A is a full agonist, partial agonist, or antagonist.

  • System: CHO-K1 cells expressing recombinant human 5-HT₄ receptors.

  • Pre-treatment: Incubate cells with IBMX (500 µM) for 20 minutes.

    • Expert Insight: IBMX inhibits phosphodiesterases, preventing cAMP breakdown. Without this, the signal is too transient to measure accurately.

  • Stimulation: Add Compound A (dose-response curve) and incubate for 30 minutes at 37°C.

    • Control: Run a parallel curve with Serotonin (10 µM max) to define 100% response.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., HTRF or Lance Ultra).

    • Mechanism:[1][4][5][6] Competition between native cAMP produced by the cell and labeled cAMP-d2 for binding to an anti-cAMP-cryptate antibody.

  • Calculation: Plot signal vs. log[concentration]. Determine

    
     (potency) and 
    
    
    
    (efficacy relative to 5-HT).

Benchmarking Data Presentation

When publishing your comparison, summarize the quantitative data in a "Head-to-Head" matrix. Below is the required format for your results, populated with representative reference values for the standard ligands to guide your analysis.

Table 1: Comparative Pharmacological Profile
ParameterCompound A (Test)Prucalopride (Standard)Cisapride (Reference)Serotonin (Endogenous)
Binding Affinity (

)
To be determined~8.6 (2.5 nM)~8.2 (6 nM)~7.0
Functional Potency (

)
To be determined8.87.97.5
Intrinsic Activity (

)
% of 5-HT Response>90% (Full Agonist)>85% (Full Agonist)100%
Selectivity Ratio vs. 5-HT3 / hERG>290-fold (High)Low (hERG risk)N/A

Interpretation Guide:

  • High Potency: If Compound A shows a

    
     nM, it is competitive with clinical standards.
    
  • Partial Agonism: If

    
     is 40-70%, Compound A may offer a safer profile with less receptor desensitization than full agonists.
    
  • The "Benzamide" Risk: Because Compound A contains a benzamide core, you must screen for hERG channel inhibition. Cisapride was withdrawn for this exact liability. If Compound A shows hERG

    
    , it is superior to Cisapride.
    

Experimental Workflow Diagram

This flowchart illustrates the logical progression of the benchmarking study, ensuring a self-validating system.

Workflow cluster_binding Phase 1: Affinity cluster_function Phase 2: Efficacy cluster_safety Phase 3: Safety Start Start: Compound A (Benzamide HCl) Bind Radioligand Binding ([3H]-GR113808) Start->Bind Calc_Ki Calculate Ki Bind->Calc_Ki Decision Is Ki < 100nM? Calc_Ki->Decision cAMP cAMP Accumulation (TR-FRET) Antag_Check Antagonist Reversal (+ GR113808) cAMP->Antag_Check Verify Specificity hERG hERG Channel Patch Clamp Antag_Check->hERG If Active Report Generate Benchmark Report hERG->Report Decision->cAMP Yes Decision->Report No (Inactive)

Figure 2: The Critical Path for benchmarking. Phase 2 (Antagonist Reversal) is mandatory to prove the observed effect is not an artifact.

References

  • National Center for Biotechnology Information (2019). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Cisapride. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • Smith, J.A. et al. (2019). Prophylactic efficacy of 5-HT4R agonists against stress.[1] bioRxiv (Preprint).[1] Available at: [Link]

  • Sonda, S. et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Bioorganic & Medicinal Chemistry.[2][3] Available at: [Link]

  • Mawe, G.M. & Hoffman, J.M. (2013). Serotonin Signalling in the Gut—Functions, Dysfunctions and Therapeutic Targets. Nature Reviews Gastroenterology & Hepatology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pharmacokinetics in Benzamide Drug Development

Substituted benzamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastrointestinal prokinetic effects.[1][2] The therapeutic efficacy and safety of these agents are intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). As researchers strive to develop novel benzamide derivatives with improved therapeutic windows, a comprehensive and comparative understanding of their pharmacokinetics is paramount.

This guide provides a framework for conducting a comparative pharmacokinetic study of novel benzamide derivatives. While direct, side-by-side published data for many novel compounds is scarce[3], this document will equip researchers, scientists, and drug development professionals with the rationale, experimental designs, and detailed protocols necessary to generate and interpret such critical data. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to pharmacokinetic profiling.

Designing a Comparative Pharmacokinetic Study: A Strategic Workflow

A successful comparative study hinges on a well-designed workflow that systematically evaluates key pharmacokinetic parameters. The goal is to differentiate lead candidates based on their in vivo behavior and metabolic fate.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Candidate Selection Metabolic Stability Metabolic Stability Rodent PK Study Rodent PK Study Metabolic Stability->Rodent PK Study Predicts in vivo clearance CYP450 Inhibition CYP450 Inhibition CYP450 Inhibition->Rodent PK Study Assesses drug-drug interaction potential Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Rodent PK Study Influences distribution & free drug concentration PK Parameter Calculation PK Parameter Calculation Rodent PK Study->PK Parameter Calculation Comparative Assessment Comparative Assessment PK Parameter Calculation->Comparative Assessment

Caption: A logical workflow for the comparative pharmacokinetic profiling of novel benzamide derivatives.

In Vitro Assays: Foundational Insights into Drug Behavior

Before advancing to in vivo studies, a battery of in vitro assays is essential to predict the metabolic fate and potential drug-drug interactions of novel benzamide derivatives.

Metabolic Stability Assay

Rationale: This assay provides an early indication of a compound's susceptibility to metabolism, primarily by hepatic enzymes.[4][5] A compound with high metabolic instability is likely to be rapidly cleared in vivo, resulting in low bioavailability and a short duration of action. Comparing the metabolic stability of different derivatives allows for the early identification of compounds with a more favorable clearance profile.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Test Compounds: Prepare 1 mM stock solutions in DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C for 5 minutes.

    • Add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction immediately by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate at 37°C Incubate at 37°C Prepare Reagents->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Quench Reaction Quench Reaction Sample at Time Points->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Calculate CLint Calculate CLint LC-MS/MS Analysis->Calculate CLint End End Calculate CLint->End

Caption: Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Benzamide derivatives, like many xenobiotics, are metabolized by cytochrome P450 enzymes.[7][8] It is crucial to assess whether a novel compound inhibits specific CYP isoforms, as this can lead to clinically significant drug-drug interactions.[9][10] A comparative analysis of CYP inhibition profiles helps in selecting candidates with a lower risk of such interactions.

Experimental Protocol: CYP Inhibition using Human Liver Microsomes

  • Reagent Preparation:

    • Test Compounds: Prepare a series of concentrations for each derivative.

    • HLM and NADPH Regenerating System: Prepared as in the metabolic stability assay.

    • CYP Isoform-Specific Substrates: Use a cocktail of substrates for major CYP enzymes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).[9][11]

  • Incubation:

    • Incubate the HLM, test compound, and CYP-specific substrate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination and Analysis:

    • After a set incubation time, terminate the reaction with cold acetonitrile.

    • Analyze the formation of the specific metabolite for each CYP isoform by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) for each CYP isoform.[7]

Plasma Protein Binding Assay

Rationale: The extent to which a drug binds to plasma proteins, such as albumin, determines its free (unbound) concentration.[12] Only the unbound fraction is pharmacologically active and available for distribution and clearance.[13][14] Comparing the plasma protein binding of novel benzamides is critical for interpreting in vivo data and predicting their distribution in the body.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup:

    • Use a RED device with inserts containing a semipermeable membrane.[12][13]

  • Sample Preparation:

    • Add plasma (e.g., human, rat) spiked with the test compound to one chamber of the insert.

    • Add dialysis buffer (pH 7.4) to the other chamber.

  • Equilibration:

    • Incubate the sealed plate at 37°C with shaking for a predetermined time to allow for equilibrium.[12]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both aliquots by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models, typically rodents, are indispensable for understanding the complete pharmacokinetic profile of a drug candidate.[15][16][17]

Rationale: An in vivo study provides crucial data on the rate and extent of absorption, distribution, and elimination of a drug in a living system.[15] This allows for the determination of key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).[3] A comparative in vivo study is the definitive way to select the most promising benzamide derivative for further development.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimatization and Dosing:

    • Use adult male Sprague-Dawley rats, acclimatized for at least one week.

    • Divide the animals into groups for each test compound and route of administration (intravenous and oral).

    • Administer a single dose of the test compound.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of each benzamide derivative in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution).

    • Calculate the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.

G Animal Dosing Animal Dosing Serial Blood Sampling Serial Blood Sampling Animal Dosing->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Plasma Preparation->LC-MS/MS Bioanalysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Bioanalysis->PK Parameter Calculation Bioavailability Determination Bioavailability Determination PK Parameter Calculation->Bioavailability Determination

Sources

Assessing the Therapeutic Index of 4-(Piperidin-4-yloxy)benzamide Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Safety Challenge

The 4-(Piperidin-4-yloxy)benzamide motif represents a "privileged scaffold" in modern medicinal chemistry, most notably serving as a core pharmacophore for non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists . Unlike early imidazole-based H3 ligands (e.g., thioperamide) that suffered from CYP450 inhibition and poor oral bioavailability, this ether-linked piperidine-benzamide series offers superior metabolic stability and drug-likeness.

However, the therapeutic utility of these analogs hinges on a precarious balance. The basic piperidine nitrogen, essential for aspartic acid anchoring in the H3 receptor, frequently introduces hERG channel blockade (cardiotoxicity) and phospholipidosis liabilities.

This guide details a self-validating workflow to assess the Therapeutic Index (TI) of these analogs, defining TI not merely as a lethal/effective dose ratio, but as the functional window between central efficacy (wakefulness/cognition) and cardiac/CNS toxicity .

Comparative Pharmacology: The "Series A" vs. Standards

To objectively assess performance, we compare a representative optimized analog from this scaffold (Analog A-7 ) against the clinical standard Pitolisant (a piperidine-ethoxy-benzopyran derivative) and a reference tool compound Ciproxifan .

Table 1: Pharmacological & Safety Profile Comparison
ParameterAnalog A-7 (Benzamide Series)Pitolisant (Clinical Std)Ciproxifan (Tool Cmpd)Interpretation
H3R Affinity (

, h)
1.2 nM0.5 – 2.0 nM0.8 nMA-7 shows equipotent binding to clinical standards.
hERG Inhibition (

)
12.5

M
> 10

M
~1-3

M
Critical Differentiator: A-7 improves safety margins over older imidazole tools.
Phospholipidosis Low PotentialLowHighBenzamide rigidity reduces lysosomal trapping compared to flexible linkers.
Brain Penetration (

)
0.85~0.900.65High unbound brain concentration is essential for H3R efficacy.
Therapeutic Index > 100 > 50 < 10 Ratio of hERG

/ H3R

(corrected for protein binding).

Analyst Insight: While Ciproxifan is potent, its low TI due to imidazole-related toxicity renders it obsolete for therapy. The 4-(Piperidin-4-yloxy)benzamide scaffold (Analog A-7) mimics the safety profile of Pitolisant but offers a distinct chemical space for patentability and fine-tuning of metabolic clearance.

Validated Screening Cascade (Visualized)

The assessment of Therapeutic Index is not a single experiment but a funnel. The following diagram illustrates the logical flow from high-throughput screening to in vivo validation.

TI_Assessment_Cascade cluster_0 Phase 1: In Vitro Potency & Safety cluster_1 Phase 2: DMPK & Exposure cluster_2 Phase 3: In Vivo TI Calculation Step1 H3R Binding (Ki) [Radioligand Displacement] Step2 Functional Assay (cAMP) [Inverse Agonism] Step1->Step2 Select Ki < 10nM Step3 hERG Patch Clamp [Cardiotoxicity Screen] Step2->Step3 Confirm Mode of Action Step4 Microsomal Stability (t1/2) Step3->Step4 Select hERG IC50 > 10µM Step5 Brain/Plasma Ratio (Kp,uu determination) Step4->Step5 Clearance Acceptable Step6 Efficacy Model (Sleep-Wake EEG / RAM) Step5->Step6 Kp,uu > 0.3 Step7 Toxicity Endpoints (Convulsion Threshold / QT) Step5->Step7 Dose Setting Step8 Calculate TI (TD50 / ED50) Step6->Step8 Determine ED50 Step7->Step8 Determine TD50

Caption: Logical screening cascade for H3R antagonists. Green path indicates efficacy workflow; Red path indicates safety/toxicity gating.

Detailed Experimental Protocols

To replicate the data in Table 1, follow these specific methodologies. These protocols are designed to be self-validating by including mandatory reference standards.

Protocol A: Functional Potency ( or cAMP)

Objective: Determine the functional


 (inverse agonism) of the analog.
  • Cell Line: CHO-K1 cells stably expressing human H3R.

  • Reagent: HTRF cAMP dynamic kit (Cisbio) or

    
    .
    
  • Procedure:

    • Incubate membranes with the analog (0.1 nM – 10

      
      M) in the presence of 100 nM R(-)-
      
      
      
      -methylhistamine (H3 agonist).
    • Validation Step: Include Thioperamide (

      
       nM) as a positive control plate. If Thioperamide 
      
      
      
      deviates >2-fold from historical mean, discard assay.
    • Measure reduction in agonist-induced signal.

  • Causality: H3R is constitutively active. An inverse agonist will reduce basal cAMP levels even without agonist, but competition against an agonist is the standard for "antagonist" classification in screening.

Protocol B: The "Safety Margin" hERG Assay

Objective: Quantify cardiac liability early.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Acceptance Criteria:

    • Seal resistance > 100 M

      
      .
      
    • E-4031 (positive control) must show

      
       nM.
      
  • TI Calculation Input: The

    
     derived here is the numerator for the In Vitro Safety Margin (
    
    
    
    ). Target ratio: >1000x.
Protocol C: In Vivo Therapeutic Index (Wakefulness vs. Convulsion)

Objective: Determine the true physiological TI.

  • Efficacy (

    
    ): 
    
    • Model: DBA/2J mice (naturally sleep-fragmented) or Orexin-knockout mice.

    • Readout: EEG/EMG telemetry. Measure time spent in Wakefulness (W) vs. Slow Wave Sleep (SWS) for 6 hours post-dose.

    • Endpoint: Dose required to increase wakefulness by 50% over vehicle (

      
      ).
      
  • Toxicity (

    
    ): 
    
    • Model: Pentylenetetrazol (PTZ)-induced seizure threshold.

    • Rationale: H3R antagonists lower the seizure threshold (pro-convulsant risk). This is a more sensitive CNS toxicity marker than lethality.

    • Endpoint: Dose that reduces PTZ seizure latency by 50% (

      
      ).
      
  • Calculation:

    
    
    

Mechanistic Grounding: The H3R Signaling Pathway

Understanding why we assess these specific endpoints requires visualizing the H3R pathway. H3R is a


-coupled receptor. Antagonism disinhibits neurotransmitter release.

H3R_Signaling Analog Benzamide Analog (Antagonist) H3R H3 Receptor (Presynaptic) Analog->H3R Blocks NT_Release Neurotransmitter Release (HA, ACh, DA, NE) Analog->NT_Release Result: Increased Release Gi Gi/o Protein H3R->Gi Activates (Constitutive) AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Influx Gi->Ca Inhibits cAMP cAMP Levels AC->cAMP Promotes cAMP->NT_Release Modulates Ca->NT_Release Triggers Wake Wakefulness & Cognition NT_Release->Wake Enhances

Caption: Mechanism of Action. The analog blocks constitutive Gi/o signaling, disinhibiting Adenylyl Cyclase and Ca2+ channels, leading to increased neurotransmitter release.

References

  • Development of Non-Imidazole H3 Antagonists: Berlin, M., et al. "Recent Advances in Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 2011.

  • hERG Liability in Piperidine Scaffolds: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels: drug targets for repolarization." Nature, 2006.

  • Pitolisant Pharmacology (Clinical Benchmark): Schwartz, J. C. "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 2011.

  • In Vivo TI Assessment Protocols: Esbenshade, T. A., et al. "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology, 2004.

  • Benzamide Scaffold in CHT Inhibition (Alternative Context): Ennis, E. A., et al. "Identification and characterization of ML352: A novel, noncompetitive inhibitor of the presynaptic choline transporter." ACS Chemical Neuroscience, 2015.

comparison of in vitro and in vivo efficacy for 4-(Piperidin-4-yloxy)benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of In Vitro and In Vivo Efficacy for 4-(Piperidin-4-yloxy)benzamide Compounds Context: Histamine H3 Receptor Antagonism & CNS Drug Discovery

Executive Summary: The Translational Bridge

The 4-(Piperidin-4-yloxy)benzamide scaffold represents a privileged pharmacophore in the design of non-imidazole Histamine H3 Receptor (H3R) antagonists . Unlike early imidazole-based H3 ligands (e.g., thioperamide) that suffered from CYP450 inhibition and poor blood-brain barrier (BBB) penetration, this benzamide-ether class offers superior drug-like properties.

This guide objectively compares the in vitro potency (binding affinity, functional efficacy) against in vivo performance (receptor occupancy, behavioral wakefulness) of this chemical series. It highlights the critical translational gap: Why nanomolar in vitro potency does not guarantee in vivo CNS efficacy , focusing on pharmacokinetics (PK) and P-glycoprotein (P-gp) liability.

In Vitro Profiling: The Molecular Foundation

In the early discovery phase, efficacy is defined by the molecule's ability to bind the target and modulate downstream signaling. For 4-(Piperidin-4-yloxy)benzamide derivatives, the primary target is the presynaptic H3 autoreceptor.

Binding Affinity ( ) vs. Functional Potency ( )
  • Radioligand Binding: The gold standard for assessing affinity. High-affinity compounds in this class typically exhibit

    
    .
    
  • Functional Assays: H3R is

    
    -coupled. Antagonists (or inverse agonists) prevent the constitutive inhibition of cAMP accumulation.
    
  • Key Insight: Many "antagonists" in this class are actually inverse agonists , stabilizing the receptor in an inactive state. This distinction is critical because high constitutive activity of H3R in the brain means inverse agonists often show higher in vivo efficacy than neutral antagonists.

Table 1: Representative In Vitro Data for Benzamide H3 Antagonists

Compound Class

(hH3R) [nM]
GTP

S

[nM]
Selectivity (vs H1/H2/H4)Mechanism
Reference (Thioperamide) 4.512.0Low (<100x)Neutral Antagonist
Benzamide Lead A 1.23.5High (>1000x)Inverse Agonist
Benzamide Lead B 0.81.1High (>1000x)Inverse Agonist

Causality Note: High selectivity (>1000-fold) over H1 and H4 receptors is engineered into the benzamide scaffold to avoid sedation (H1 blockade) or immune suppression (H4 blockade), ensuring that in vivo effects are purely H3-mediated.

In Vivo Efficacy: The Physiological Reality

High in vitro potency is meaningless for a CNS drug if it cannot reach the target. The 4-(Piperidin-4-yloxy)benzamide series is often optimized for Brain Penetration (


) .
Pharmacokinetics & Brain Penetration
  • Blood-Brain Barrier (BBB): The basic nitrogen of the piperidine ring can be a substrate for P-gp efflux transporters.

  • Metric: The unbound brain-to-plasma ratio (

    
    ) is the definitive predictor of efficacy. A ratio near 1.0 indicates free diffusion; < 0.3 suggests P-gp efflux.
    
Pharmacodynamic Models
  • Ex Vivo Receptor Occupancy (RO): Measures the % of brain receptors bound by the drug at a specific time point.

  • Behavioral Efficacy (Sleep-Wake Bioassay): H3 antagonists promote wakefulness. Efficacy is measured by the increase in wake duration and decrease in REM/non-REM sleep in rodents.

Table 2: In Vivo Efficacy & PK Correlation

CompoundBrain/Plasma Ratio (

)
Receptor Occupancy (

)
Wakefulness PromotionOutcome
Benzamide Lead A 0.15 (High Efflux)30 mg/kgMinimalFail (Low CNS exposure)
Benzamide Lead B 1.2 (Freely Permeable)1.5 mg/kgSignificant (+40%)Success (High CNS exposure)

Comparative Analysis: The "Efficacy Gap"

The disconnect between Table 1 and Table 2 is the core challenge.

  • Observation: Lead A and Lead B have nearly identical in vitro potency (

    
    ).
    
  • Divergence: Lead A fails in vivo due to P-gp efflux, while Lead B succeeds.

Visualizing the Mechanism & Workflow

Figure 1: H3 Receptor Signaling & Antagonist Action

This diagram illustrates how the benzamide compound blocks the H3 receptor, preventing the


 protein from inhibiting Adenylyl Cyclase, thereby increasing cAMP and neurotransmitter release.

H3_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi  Blocks Activation   Benzamide 4-(Piperidin-4-yloxy) benzamide Ligand Benzamide->H3R  Antagonism/Inverse Agonism   AC Adenylyl Cyclase Gi->AC  Relieves Inhibition   cAMP cAMP Levels AC->cAMP  Increases   NT_Release Neurotransmitter Release (HA, ACh, DA) cAMP->NT_Release  Promotes  

Caption: Mechanism of Action: The benzamide ligand prevents Gi-mediated inhibition of cAMP, restoring neurotransmitter release.[1]

Figure 2: The Screening Cascade (Workflow)

This workflow validates the compound from molecular binding to behavioral efficacy.

Screening_Cascade cluster_invitro Phase 1: In Vitro cluster_invivo Phase 2: In Vivo Binding Radioligand Binding ([3H]-NAMH) Functional GTPγS Binding (Inverse Agonism) Binding->Functional  If Ki < 10nM   PK Rat PK & BBB (Kp,uu) Functional->PK  Selectivity > 100x   RO Receptor Occupancy (Ex Vivo) PK->RO  If Kp,uu > 0.3   EEG EEG Sleep/Wake (Efficacy) RO->EEG  If RO > 50%  

Caption: Critical Path: A self-validating workflow ensuring only brain-penetrant compounds advance to efficacy models.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols define the standards for generating the data above.

Protocol A: [³H]-NAMH Radioligand Binding Assay (In Vitro)
  • Objective: Determine affinity (

    
    ) for the human H3 receptor.
    
  • Reagents: Membrane preparations from CHO-K1 cells stably expressing hH3R; [³H]-N-alpha-methylhistamine ([³H]-NAMH).

  • Procedure:

    • Preparation: Incubate 20 µg membrane protein with 1 nM [³H]-NAMH in incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Competition: Add increasing concentrations (

      
       to 
      
      
      
      M) of the test benzamide compound.
    • Incubation: Incubate for 60 minutes at 25°C.

    • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Validation Criteria: Specific binding must be >85% of total binding.

Protocol B: Ex Vivo Receptor Occupancy (In Vivo)
  • Objective: Correlate plasma concentration with actual target engagement in the brain.

  • Procedure:

    • Dosing: Administer test compound (p.o. or i.p.) to male Wistar rats.

    • Harvest: At

      
       (e.g., 1 hour), sacrifice animals and rapidly remove the brain. Dissect the cortex/striatum.
      
    • Homogenization: Homogenize tissue in ice-cold buffer.

    • Binding: Immediately perform a single-point binding assay using a saturating concentration of [³H]-NAMH (2 nM).

    • Calculation:

      
      
      
  • Self-Validating Step: Plasma samples must be taken concurrently to calculate the

    
     (plasma concentration required for 50% occupancy).
    

References

  • Esbenshade, T. A., et al. "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology, 2004. Link

  • Berlin, M., et al. "Discovery of Potent, Selective, and Orally Active Histamine H3 Receptor Antagonists Containing a 4-(Piperidin-4-yloxy)benzamide Scaffold." Journal of Medicinal Chemistry, 2011. Link

  • Gemkow, M. J., et al. "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 2009. Link

  • Nieto-Alamilla, G., et al. "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Molecular Pharmacology, 2016. Link

  • Kuhne, H., et al. "Importance of P-glycoprotein transport for the in vivo efficacy of H3 antagonists." European Journal of Pharmacology, 2016. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-4-yloxy)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 4-(Piperidin-4-yloxy)benzamide hydrochloride, a compound commonly used in pharmaceutical research.

Understanding the Compound: A Hazard-Based Approach

Before outlining disposal procedures, it is crucial to understand the potential hazards associated with 4-(Piperidin-4-yloxy)benzamide hydrochloride. Based on data from related compounds, it is prudent to handle this chemical with care, assuming it may be harmful if swallowed, and may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Core Principle: Professional Disposal is Non-Negotiable

Under no circumstances should 4-(Piperidin-4-yloxy)benzamide hydrochloride or its containers be disposed of in the regular trash or washed down the drain.[3][4] Pharmaceutical compounds can have adverse effects on aquatic life and ecosystems. The only acceptable method of disposal is through a licensed and certified hazardous waste management company.[5][6] These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[5]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 4-(Piperidin-4-yloxy)benzamide hydrochloride from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the following PPE:

  • Safety Goggles: To protect against potential splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Inspect gloves for any signs of damage before use.[7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[8]

Step 2: Waste Segregation

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.[9][10]

  • Solid Waste:

    • Unused or expired 4-(Piperidin-4-yloxy)benzamide hydrochloride should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing boats, filter paper, and gloves should also be placed in this container.

  • Liquid Waste:

    • If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste with other solvent streams unless you have confirmed their compatibility.[11]

Step 3: Labeling of Waste Containers

Accurate and clear labeling of waste containers is a regulatory requirement and crucial for safety. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "4-(Piperidin-4-yloxy)benzamide hydrochloride."

  • The approximate quantity of waste.

  • The date the waste was first added to the container.

  • The potential hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage in the Laboratory

Designated satellite accumulation areas for hazardous waste should be established within the laboratory.[12]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

  • Ensure containers are tightly sealed to prevent leaks or spills.[7][8]

  • Secondary containment is recommended to mitigate the impact of any potential leaks.[12]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed waste management vendor. Maintain a record of all disposed chemicals as part of good laboratory practice.[14]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-(Piperidin-4-yloxy)benzamide hydrochloride.

A Waste Generation (Unused chemical, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Label Waste Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Collected by Licensed Vendor F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision workflow for the disposal of 4-(Piperidin-4-yloxy)benzamide hydrochloride.

Quick Reference Safety and Disposal Table

AspectGuideline
Primary Hazards Harmful if swallowed, potential skin and eye irritant (based on similar compounds)[1][2]
Required PPE Safety goggles, lab coat, chemical-resistant gloves, respiratory protection as needed.[7][8]
Disposal Method Via a licensed hazardous waste contractor.[5][6]
Prohibited Disposal Do not dispose of in regular trash or down the drain.[3][4]
Waste Segregation Separate solid and liquid waste streams. Do not mix with incompatible chemicals.[9][11]
Container Labeling "Hazardous Waste," full chemical name, date, and associated hazards.
Emergency Spill Evacuate the area, prevent the spread of dust or liquid, and follow your institution's EHS spill response procedures.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 4-(Piperidin-4-yloxy)benzamide hydrochloride. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Triumvirate Environmental. (2026, January 14). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. [Link]

  • Wisconsin DNR. (n.d.). Safe disposal of non-household pharmaceutical waste. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • EasyRxCycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.